2-Ethynyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWBXQOYASJNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Ethynyl-1H-indole: A Versatile Precursor for the Synthesis of Complex Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-ethynyl-1H-indole scaffold has emerged as a cornerstone in synthetic organic chemistry, offering a powerful and versatile platform for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique electronic and structural properties, characterized by the electron-rich indole nucleus juxtaposed with the reactive alkyne functionality, enable a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis of 2-ethynyl-1H-indole and its application as a precursor in sophisticated cyclization, cycloaddition, and annulation reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and explore the causality behind key experimental choices, with a focus on applications relevant to drug discovery and materials science.
The Strategic Importance of 2-Ethynyl-1H-indole
The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of an ethynyl group at the C2 position dramatically enhances the synthetic utility of the indole core. This terminal alkyne serves as a versatile handle for a multitude of reactions, most notably transition-metal-catalyzed cross-couplings and cyclizations, allowing for the rapid assembly of complex molecular architectures.[4][5] This guide focuses on harnessing the reactivity of this powerful building block to forge new heterocyclic systems.
Synthesis of the 2-Ethynyl-1H-indole Core
The most reliable and widely adopted method for the synthesis of 2-ethynyl-1H-indoles and their precursors, 2-ethynylanilines, is the Sonogashira cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering mild reaction conditions and broad functional group tolerance.[7][8]
Key Transformation: The Sonogashira Coupling
The reaction typically involves the coupling of a 2-halo-aniline or a 2-iodo-indole derivative with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA). The use of a silyl protecting group is a critical experimental choice; it prevents the undesired self-coupling (Glaser coupling) of the terminal alkyne, ensuring high yields of the desired cross-coupled product.[9] The subsequent deprotection of the silyl group, usually under mild basic conditions, unmasks the terminal alkyne for further transformations.
Experimental Protocol: Synthesis of 2-((Trimethylsilyl)ethynyl)aniline
This protocol is adapted from methodologies that utilize ortho-haloanilines as readily available starting materials.[6]
Materials:
-
2-Iodoaniline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask maintained under an inert argon atmosphere, add 2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF, followed by freshly distilled Et₃N (2.5 eq). Stir the mixture for 15-20 minutes at room temperature to ensure dissolution and catalyst pre-activation.
-
Add TMSA (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield 2-((trimethylsilyl)ethynyl)aniline.
Deprotection to 2-Ethynylaniline:
-
Dissolve the purified silylated aniline in methanol.
-
Add a catalytic amount of potassium carbonate (K₂CO₃) and stir at room temperature for 1-2 hours.
-
Once deprotection is complete (monitored by TLC), remove the methanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 2-ethynylaniline.
Applications in Heterocyclic Synthesis
The true synthetic power of 2-ethynyl-1H-indole lies in its ability to act as a linchpin for constructing more complex, fused heterocyclic systems. The following sections detail key transformations categorized by the type of ring system being formed.
Intramolecular Cyclization: A Direct Route to Substituted Indoles
While the Sonogashira coupling on a haloaniline provides the precursor, the subsequent intramolecular cyclization of the resulting 2-ethynylaniline is a foundational strategy for constructing the indole ring itself. This approach is a powerful alternative to classical methods like the Fischer indole synthesis.[10] The cyclization can be promoted by various transition metal catalysts, with copper and palladium being the most common.[6][11]
Causality in Catalyst Selection:
-
Copper(II) Catalysis: Copper salts, such as Cu(OCOCF₃)₂, offer a mild and efficient method for the cyclization, often proceeding at room temperature in aqueous media.[11] The use of a water/methanol co-solvent system is a key insight, as it helps to dissolve both the catalyst and the organic substrate, facilitating the reaction.[11]
-
Palladium(II) Catalysis: Palladium catalysts like Pd(OAc)₂ are also highly effective. These reactions can be performed in aqueous micellar media using surfactants, which aligns with green chemistry principles by minimizing the use of volatile organic solvents.[6]
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / Acetic Acid | 3% TPGS-750-M in H₂O | 80 | 76-95 | [6] |
| Cu(OCOCF₃)₂ / 1-Ethylpiperidine | H₂O / MeOH | Room Temp | ~90 | [11] |
| K₂CO₃ (catalytic) | H₂O | 130 | 85-95 |
Annulation Strategies for Polycyclic Systems: The Synthesis of Carbazoles
Carbazoles are a vital class of nitrogen heterocycles found in numerous natural products and pharmaceuticals.[12][13] 2-Ethynyl-1H-indole derivatives are exceptional precursors for constructing the carbazole skeleton through intramolecular hydroarylation or cyclization reactions.
Gold(I)-Catalyzed Carbocyclization: A particularly elegant strategy involves the gold(I)-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles.[14] These precursors are synthesized from N-alkylindole-2-carboxaldehydes. The gold catalyst acts as a potent π-acid, activating the alkyne functionality towards nucleophilic attack by the electron-rich C3 position of the indole ring.
Mechanistic Insight: The reaction proceeds via a 6-endo-dig cyclization pathway. The choice of a gold(I) catalyst, often in combination with a silver salt co-catalyst (e.g., AgSbF₆) to abstract halides from the gold precursor, is crucial for efficiently activating the alkyne without undesirable side reactions.[14]
Experimental Protocol: Gold(I)-Catalyzed Intramolecular Hydroarylation This is a generalized protocol based on the work by Perumal and Praveen.[14]
Materials:
-
(Z)-2-(enynyl)indole substrate
-
Gold(I) chloride triphenylphosphine complex [AuCl(PPh₃)]
-
Silver hexafluoroantimonate [AgSbF₆]
-
Nitromethane, anhydrous
Procedure:
-
In a reaction vial, dissolve the (Z)-2-(enynyl)indole substrate (1.0 eq) in anhydrous nitromethane.
-
Add AuCl(PPh₃) (0.05 eq) and AgSbF₆ (0.05 eq) to the solution under an inert atmosphere.
-
Heat the mixture to 60 °C and stir for the time required for the reaction to complete (typically 1-4 hours, monitored by TLC).
-
After cooling, dilute the reaction mixture with an organic solvent like dichloromethane and filter through a short plug of silica gel to remove the metal catalysts.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired carbazole.
Cycloaddition Reactions: Building Five- and Six-Membered Rings
The alkyne moiety of 2-ethynyl-1H-indole is an excellent participant in cycloaddition reactions, acting as a dipolarophile in [3+2] cycloadditions or a dienophile in [4+2] cycloadditions (Diels-Alder reactions).[15][16] These concerted, pericyclic reactions allow for the stereospecific construction of complex ring systems in a single step.
-
[3+2] Cycloadditions: Reaction with 1,3-dipoles such as azides or nitrones can yield indole-fused triazoles or isoxazolines, respectively. These heterocycles are valuable in medicinal chemistry.
-
[4+2] Cycloadditions: While less common for the indole C2-C3 bond to act as the dienophile, the 2-ethynyl group can readily react with a diene. For instance, reaction with a suitably substituted diene can lead to the formation of tetrahydrocarbazoles, which can be subsequently aromatized.[17]
Multi-Component and Domino Reactions
The reactivity of 2-ethynyl-1H-indole precursors can be harnessed in elegant one-pot, multi-component reactions. For instance, a sequential Sonogashira coupling/intramolecular aminopalladation/cross-coupling of ortho-ethynylanilines with aryl iodides has been developed to rapidly access 2,3-diarylindoles in a single operation.[18] This showcases the power of using a single palladium catalyst to orchestrate multiple distinct bond-forming events, a highly efficient strategy for building molecular complexity.[18]
Another example involves the one-pot synthesis of 1,2-disubstituted indoles from 2-ethynylanilines and benzaldehydes, proceeding through condensation, reduction, and subsequent cyclization.[19]
Conclusion and Future Outlook
2-Ethynyl-1H-indole and its direct precursors stand as remarkably versatile and powerful building blocks in modern organic synthesis. The strategic placement of the reactive alkyne handle on the privileged indole scaffold provides an entry point to a vast chemical space of complex heterocyclic compounds. The transition-metal-catalyzed transformations, particularly those employing palladium, copper, and gold, have enabled the development of highly efficient and selective methods for constructing valuable molecular frameworks like substituted indoles and carbazoles. For researchers in drug discovery and materials science, mastering the chemistry of this precursor opens the door to novel molecular designs with potentially superior biological or physical properties. Future research will likely focus on developing enantioselective transformations, expanding the scope of cycloaddition and multi-component reactions, and applying these methodologies to the total synthesis of complex natural products.
References
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Cravotto, G., et al. (2021). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3904. [Link]
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2005). Efficient indole synthesis from 2-ethynylaniline derivatives using copper (II) salts as catalysts in an aqueous medium. Tetrahedron, 61(46), 10958-10964. [Link]
-
Wang, Z., et al. (2022). One-Pot Synthesis of 1,2-Disubstituted Indoles from 2-Ethynylanilines and Benzaldehydes. The Journal of Organic Chemistry, 87(9), 5568-5576. [Link]
-
Li, J., et al. (2015). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 13(8), 2324-2328. [Link]
-
Kumar, A., et al. (2021). Synthesis of indolo[1,2-a]quinoline derivatives from 1-(2-ethynylphenyl)-1H-indoles. Tetrahedron Letters, 84, 153403. [Link]
-
Nath, M., & Deb, M. L. (2020). Recent advances in the synthesis of carbazoles from indoles. Organic & Biomolecular Chemistry, 18(2), 201-224. [Link]
-
Aggarwal, S., et al. (2019). Recent Advances in the Synthesis of Carbazoles from Indoles. Asian Journal of Organic Chemistry, 8(10), 1676-1698. [Link]
-
Tice, C. M. (2009). 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Zhu, J., et al. (2016). Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. Beilstein Journal of Organic Chemistry, 12, 2582-2587. [Link]
-
Bilal, M., et al. (2022). Synthesis of 2-substituted 3-halo-1H-indoles via the annulation of 2-ethynyl benzeneamines. ResearchGate. [Link]
-
Daïch, A., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(11), 2093. [Link]
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Söderberg, B. C. G. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Current Research in Chemical Biology, 3, 100050. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Wang, X., et al. (2021). Substrate-directed divergent synthesis of fused indole polycycles through Rh(ii)-catalyzed cascade reactions of bis(diazo)indolin-2-ones. Chemical Communications, 57(78), 9992-9995. [Link]
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Ciaffaglione, V., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(10), 2649. [Link]
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Gothelf, K. V., & Jorgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909. [Link]
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Gande, A., & Singh, F. V. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(44), 20697-20721. [Link]
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Liu, X., & Zhang, J. (2017). Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. Organic & Biomolecular Chemistry, 15(1), 32-51. [Link]
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Wu, J., et al. (2017). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Chinese Chemical Letters, 28(2), 339-342. [Link]
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Ban, H., & G-S. J. (2013). Establishing the concept of aza-[3 + 3] annulations using enones as a key expansion of this unified strategy in alkaloid synthesis. Beilstein Journal of Organic Chemistry, 9, 1198-1205. [Link]
-
Al-Ostath, O. A., et al. (2023). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 13(1), 1083. [Link]
-
Bermejo, F., et al. (2009). Cycloaddition Reactions for the Formation of Indolines, Indoles and Benzofurans, and Subsequent Functionalization Reactions. ACS. [Link]
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Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34226-34271. [Link]
-
Li, X., et al. (2024). Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. Organic Chemistry Frontiers, 11(12), 3326-3332. [Link]
-
Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(6), 724. [Link]
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ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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Chiotellis, A., et al. (2023). Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18F Probe Targeting α-Synuclein Aggregates. Pharmaceuticals, 16(11), 1545. [Link]
-
Li, X., et al. (2024). Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. Organic Chemistry Frontiers. [Link]
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Technical Guide: Electronic & Synthetic Architectures of 2-Substituted Ethynyl Indoles
Executive Summary
This technical guide analyzes the physicochemical and synthetic properties of 2-substituted ethynyl indoles , a privileged scaffold in optoelectronics and medicinal chemistry. Unlike the more labile C3-substituted variants, C2-alkynyl indoles offer a rigid, linear conjugation path that maximizes orbital overlap between the indole
Electronic Architecture: The Conjugation Nexus
The defining feature of 2-ethynyl indoles is the electronic communication between the electron-rich indole core (donor) and the substituent at the terminus of the ethynyl spacer.
Orbital Hybridization and Rigidity
The C2 position of the indole ring is inherently electron-deficient compared to C3. However, attaching an ethynyl group (
-
Planarity: The linearity of the alkyne minimizes steric clash with the N1-H or N1-R group, forcing the substituent (e.g., a phenyl ring) into planarity with the indole core. This maximizes the hyperchromic effect.
-
ICT (Intramolecular Charge Transfer): When an Electron Withdrawing Group (EWG) such as
or is placed on the terminal aryl ring, and an Electron Donating Group (EDG) is on the indole nitrogen or C5 position, a strong dipole is generated. Excitation triggers charge transfer from the indole to the alkyne terminus, resulting in large Stokes shifts.
Substituent Effects on Band Gap
The electronic properties follow Hammett correlation principles.
| Substituent (R) | Electronic Effect | Impact on HOMO | Impact on LUMO | Fluorescence |
| 4-Methoxyphenyl | Donor (+M) | Destabilized (Raised) | Slight Raise | High |
| 4-Nitrophenyl | Acceptor (-M, -I) | Stable | Stabilized (Lowered) | Red-shifted, often quenched (ICT) |
| Pyridyl | Weak Acceptor | Stable | Moderate Lowering | pH-sensitive (Protonation switches emission) |
| TIPS/TMS | Steric Bulk | Stable | Stable | High |
Synthetic Architectures: The Sonogashira Protocol[1]
The construction of the C2-alkynyl bond is almost exclusively achieved via Sonogashira cross-coupling . However, the choice of catalytic system dictates the purity and yield.
The Catalytic Cycle
The reaction proceeds via a Pd(0)/Cu(I) cycle. A critical failure point in indole synthesis is the poisoning of the Pd catalyst by the free N-H bond if not protected or if the base is insufficient.
Figure 1: The catalytic cycle for the synthesis of 2-alkynyl indoles. Note that the Transmetallation step is the rate-determining step in the presence of bulky indole protecting groups.
Critical Process Parameters
-
Pd Source:
is preferred over because the phosphine ligands stabilize the Pd(0) species preventing "Pd-black" precipitation. -
The Copper Effect: CuI is essential for activating the terminal alkyne. However, excess CuI can lead to Glaser homocoupling (alkyne dimerization). Optimal ratio: 5 mol% Pd / 2-3 mol% Cu.
-
Base/Solvent:
in DMF is the gold standard. DMF solubilizes the polar indole, while acts as both base and reducing agent for Pd(II) Pd(0).
Photophysical Characterization
Solvatochromism as a Diagnostic Tool
2-substituted ethynyl indoles exhibit positive solvatochromism. As solvent polarity increases (Hexane
-
Mechanism: The excited state (ICT state) is more polar than the ground state. Polar solvents stabilize the excited state, lowering its energy.
-
Lippert-Mataga Analysis: By plotting Stokes shift (
) vs. orientation polarizability ( ), one can calculate the change in dipole moment ( ).[1] A linear plot confirms ICT character.
Aggregation-Induced Emission (AIE)
Unlike planar aromatics that suffer from Aggregation-Caused Quenching (ACQ), sterically hindered 2-ethynyl indoles (e.g., with a TPE substituent) can exhibit AIE.
-
In Solution: Rotational relaxation of the alkyne bond dissipates energy non-radiatively (dark).
-
In Aggregate: Rotation is restricted; energy is released radiatively (bright).
Experimental Protocols
Protocol A: Synthesis of 2-(Phenylethynyl)-1H-indole via Sonogashira Coupling
Target Audience: Synthetic Chemists requiring high-purity material for biological screening.
Reagents:
-
2-Iodoindole (1.0 eq)[2]
-
Phenylacetylene (1.2 eq)
- (0.05 eq)
-
CuI (0.03 eq)
- (10 eq)
-
Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
System Preparation (Self-Validating):
-
Flame-dry a Schlenk flask under vacuum. Backfill with Argon 3x.
-
Validation: If the flask fogs upon cooling, moisture is present. Repeat.
-
-
Degassing (Critical):
-
Dissolve 2-iodoindole in DMF in the flask.
-
Perform "Freeze-Pump-Thaw" (3 cycles) OR vigorous Argon sparging for 20 mins.
-
Why: Oxygen causes oxidative homocoupling of the alkyne (Glaser coupling), visible as a blue/green tint in the byproduct spot on TLC.
-
-
Catalyst Addition:
-
Add
, CuI, and under positive Argon flow. -
Add Phenylacetylene last via syringe.
-
Visual Check: The solution should turn from yellow to dark orange/brown over 10 minutes. If it turns black instantly, Pd has precipitated (catalyst death).
-
-
Reaction & Workup:
-
Stir at Room Temperature for 4-6 hours. (Heating to 60°C is only needed for electron-rich aryl alkynes).
-
Monitoring: TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting iodide (
) and appearance of a highly fluorescent blue spot ( ). -
Quench with saturated
(removes copper salts). Extract with EtOAc.
-
-
Purification:
-
Silica gel chromatography.[2]
-
Note: 2-alkynyl indoles are sensitive to acid. Use 1%
in the eluent to neutralize silica acidity.
-
Protocol B: Photophysical Assessment (Quantum Yield)
Target Audience: Analytical Chemists.
-
Standard Preparation: Prepare a
M solution of the indole in Cyclohexane (non-polar) and DMSO (polar). -
Reference: Use 9,10-Diphenylanthracene (
) or Quinine Sulfate ( ) depending on emission range. -
Measurement:
-
Record UV-Vis absorbance (Keep OD < 0.1 to avoid inner filter effects).
-
Record Fluorescence emission using the absorption
as excitation.
-
-
Calculation:
Where is the refractive index of the solvent.
Pharmacological Implications
In drug discovery, the 2-ethynyl indole scaffold serves two roles:
-
Kinase Inhibition: The indole mimics the adenine ring of ATP. The 2-alkynyl group extends into the hydrophobic pocket of kinases (e.g., Src, VEGFR).
-
Metabolic Stability: The
triple bond is rigid and less prone to enzymatic oxidation compared to alkene analogs, though it can be a site for CYP450 metabolism if not sterically protected.
References
-
Benchchem. Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline.Link
-
Lu, B. Z., et al. (2013).[3] "One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination." Journal of Organic Chemistry. Link
-
Organic & Biomolecular Chemistry. (2021). "Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source." Link
-
ResearchGate. "Synthesis and photophysical properties of highly fluorescent 2-aryl-6-(aryleneethynylene)-1H-indoles." Link
-
RSC Publishing. (2024). "Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives." Link
-
PubMed. (2020). "Design, synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilinoindoles as a new class of potent inhibitors of tubulin polymerization." Link
-
PubMed. (2022).[4][5] "3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores." Link
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination [organic-chemistry.org]
- 4. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Safety Guide: Handling and Storage of Ethynyl Indoles
Executive Summary & Chemical Profile
Ethynyl indoles are high-value pharmacophores used extensively in the synthesis of kinase inhibitors, antiviral agents, and molecular probes via Sonogashira coupling or CuAAC (Click) chemistry. While the indole core presents standard toxicological risks, the terminal ethynyl group (-C≡CH) introduces a critical physical hazard profile: thermodynamic instability and shock sensitivity when in contact with specific metals.
This guide moves beyond generic SDS templates to address the specific reactivity-driven hazards of this compound class.
Structural Hazard Analysis
The molecule possesses two distinct hazard domains:
-
The Indole Core: Lipophilic, bioactive scaffold capable of penetrating dermal barriers (Systemic Toxicity).
-
The Ethynyl Moiety: A high-energy functional group with an acidic proton (
), susceptible to exothermic polymerization and the formation of explosive metal acetylides.
Hazard Identification (GHS & Mechanistic)
Standard SDS documents often underreport the reactivity hazards of research-grade intermediates. Below is the synthesized hazard profile for Ethynyl Indoles based on structural reactivity and toxicological data of the parent scaffold.
Synthesized GHS Classification
| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Cause |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] | Indole core pharmacology. |
| Acute Toxicity (Dermal) | 3 | H311 | Toxic in contact with skin.[1][3] | High lipophilicity of indole facilitates absorption. |
| Skin/Eye Irritation | 2/2A | H315/H319 | Causes skin/serious eye irritation.[1] | Acidic terminal alkyne proton; organic irritant. |
| Reactivity (Non-GHS) | N/A | EUH006 | Explosive with or without contact with air. | Specific to dry metal salts (Cu, Ag). |
The "Hidden" Hazard: Metal Acetylide Formation
The most critical safety parameter for ethynyl indoles is their incompatibility with coinage metals (Copper, Silver) in basic media.
-
Mechanism: The terminal alkyne proton is deprotonated by weak bases, reacting with
or to form metal acetylides ( ). -
Risk: When dry, these acetylides are primary explosives (shock and friction sensitive).
-
Context: This risk is highest during work-up of Sonogashira or Click reactions, not necessarily during storage of the pure starting material.
Storage & Stability Protocol
While some literature suggests crystalline 3-alkynylindoles are stable at ambient temperature [1], this applies only to high-purity, neutral samples. Impurities (trace metals, bases) accelerate decomposition.
The "Red-Flag" Self-Validating Storage System
Implement a visual inspection protocol to validate compound integrity before every use.
-
Primary Storage:
in a dedicated spark-proof freezer. -
Atmosphere: Argon backfill is mandatory. Oxygen promotes oxidative homocoupling (Glaser coupling), forming diynes and peroxides.
-
Container: Amber glass vials with Teflon-lined caps. Never use metal spatulas or metallic containers.
Visual Validation Check:
-
Pass: White to off-white crystalline solid.
-
Fail (Quarantine): Yellow/Orange discoloration (indicates oxidation).
-
Critical Fail (Dispose): Dark brown/black gummy residue (indicates polymerization).
Operational Handling: Synthesis & Isolation
The following workflow integrates safety controls directly into the experimental procedure.
Workflow Diagram: Safe Handling Lifecycle
The diagram below illustrates the critical control points (CCPs) where safety interventions prevent thermal runaway or explosion.
Figure 1: Safety lifecycle of ethynyl indoles. The "Quench" step is the primary barrier against explosive residue formation.
Handling Protocol (Step-by-Step)
1. Weighing & Transfer
-
Tooling: Use only ceramic, glass, or plastic spatulas. Avoid stainless steel, which can introduce trace iron/nickel, potentially catalyzing slow polymerization.
-
PPE: Double nitrile gloves (indole permeation protection) and chemical safety goggles.
2. Reaction Setup (CuAAC/Sonogashira)
-
The Trap: Do not allow the reaction to run dry. Concentrating a reaction mixture containing Ethynyl Indole + Copper Catalyst + Base is a recipe for explosion.
-
Solvent: Ensure solvents are degassed. Oxygen leads to Glaser coupling byproducts which are often more unstable than the starting material.
3. The "Chelation Quench" (Mandatory Safety Step)
-
Why: You must strip the copper ions from the alkyne before concentrating the organic layer.
-
Protocol: Upon reaction completion, add a saturated aqueous solution of EDTA (disodium salt) or Ammonium Chloride (
) . -
Validation: Stir vigorously for 30 minutes. The aqueous layer should turn blue (Cu-complex), leaving the organic layer free of reactive metal species. Only then is it safe to separate and concentrate.
Emergency Response
Spill Management
-
Solid Spill: Do not sweep dry (static risk). Dampen with an inert solvent (heptane) and wipe up with distinctively colored pads.
-
Solution Spill: Absorb with vermiculite. Do not use clay-based absorbents if the solution is acidic.
First Aid (Indole Specific)
-
Skin Contact: Indoles are rapidly absorbed. Wash immediately with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is more effective than water alone for lipophilic indoles.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal & Deactivation[2][6]
Never dispose of ethynyl indoles or their reaction mixtures in the general "Organic Waste" carboy if that carboy contains heavy metal residues from other experiments.
Deactivation Protocol:
-
Dilute the waste material with acetone.
-
Add a 10% excess of dilute HCl (to protonate any acetylides).
-
Dispose of as "Halogenated Organic Waste" (due to potential iodine/bromine from coupling partners) or "High Hazard Organic" depending on facility rules.
References
-
GHS Classification & Indole Toxicity
-
Alkyne Reactivity & Stability
-
Handling Protocols
-
National Institutes of Health (NIH). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from
-
Sources
Methodological & Application
Application Note: Precision Sonogashira Coupling of 2-Ethynyl-1H-indole
Topic: Sonogashira coupling reactions using 2-Ethynyl-1H-indole Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Chemists.
Executive Summary
The 2-alkynylindole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in anti-tumor agents, kinase inhibitors, and functional fluorophores. However, the utilization of 2-ethynyl-1H-indole presents distinct synthetic challenges compared to its C3-isomer or simple phenylacetylenes.
This guide addresses the critical instability of the terminal alkyne at the indole C2 position, the acidity of the free N-H bond, and the propensity for oxidative homocoupling (Glaser coupling). We present two field-validated protocols: a robust One-Pot In-Situ Desilylation method (recommended for reliability) and a Direct Coupling method for isolated substrates, alongside a self-validating troubleshooting framework.
Chemical Context & Substrate Handling[1][2][3][4][5][6]
The Stability Paradox
Unlike 3-ethynylindole, which benefits from the electron-donating resonance of the nitrogen lone pair stabilizing the C3 position, 2-ethynyl-1H-indole is electronically distinct. The C2 position is electron-deficient relative to C3, yet the terminal alkyne remains highly reactive.
-
Instability: The free terminal alkyne is prone to polymerization and oxidative dimerization (Glaser coupling) upon exposure to air and light.
-
Storage: If isolated, 2-ethynyl-1H-indole must be stored at -20°C in the dark under an inert atmosphere.
-
Strategic Recommendation: To maximize reproducibility, avoid isolating the free alkyne. Instead, utilize the stable precursor 2-((trimethylsilyl)ethynyl)-1H-indole and unmask the reactive alkyne in situ during the coupling reaction.
The N-H Acidity Factor
The indole N-H (pKa ~16 in DMSO) presents a chemoselectivity challenge.
-
Risk: Strong bases (e.g., NaOtBu, KHMDS) used in some cross-coupling variants will deprotonate the nitrogen, leading to competitive N-arylation or catalyst poisoning.
-
Control: Standard Sonogashira amine bases (Et
N, diethylamine) are generally too weak to fully deprotonate the indole nitrogen but sufficient to facilitate the copper-acetylide formation. N-protection (Boc, Tosyl, Methyl) is recommended for scale-up but is not strictly required if mild bases are used.
Experimental Protocols
Protocol A: The "Gold Standard" (One-Pot Desilylation-Coupling)
Best for: Unstable substrates, high-throughput library synthesis, and avoiding homocoupling.
Concept: The active alkyne is generated slowly in the reaction mixture using a fluoride source or base, keeping its steady-state concentration low and minimizing homocoupling.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Aryl Halide (Ar-I/Br) | 1.0 equiv | Electrophile |
| 2-(TMS-ethynyl)indole | 1.2 equiv | Nucleophile Precursor |
| PdCl | 0.03 - 0.05 equiv | Catalyst (Pre-catalyst) |
| CuI | 0.05 equiv | Co-catalyst |
| TBAF (1M in THF) | 1.5 equiv | Desilylating Agent & Base |
| Triethylamine (TEA) | 2.0 equiv | Auxiliary Base |
| Solvent | THF or DMF | Reaction Medium (Degassed) |
Step-by-Step Methodology
-
Preparation: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.
-
Solvent Degassing: Sparge anhydrous THF with Argon for 15 minutes. Critical: Oxygen is the primary cause of Glaser homocoupling side-products.
-
Loading: Charge the vessel with Aryl Halide (1.0 mmol), PdCl
(PPh ) (35 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol). -
Substrate Addition: Add 2-(TMS-ethynyl)indole (1.2 mmol) dissolved in minimal THF.
-
Activation: Add TEA (2.0 mmol) followed dropwise by TBAF solution (1.5 mmol).
-
Note: The solution may darken immediately; this is normal.
-
-
Reaction: Seal and stir at 40–60°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Endpoint: Disappearance of the Aryl Halide.
-
-
Workup: Dilute with EtOAc, wash with sat. NH
Cl (to sequester Cu), then brine. Dry over Na SO . -
Purification: Flash chromatography. Caution: Indole derivatives can be acid-sensitive; use neutralized silica (add 1% Et
N to eluent) if streaking occurs.
Protocol B: Copper-Free Coupling (Direct Use of Free Alkyne)
Best for: Systems where Copper interferes (e.g., chelation-sensitive motifs) or when "Glaser" dimerization is the dominant side reaction.
Concept: Eliminating Copper prevents the formation of the Cu-acetylide intermediate, which is the species responsible for oxidative homocoupling.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Aryl Iodide | 1.0 equiv | Electrophile (Bromides are sluggish without Cu) |
| 2-Ethynyl-1H-indole | 1.5 equiv | Nucleophile (Freshly prepared/purified) |
| Pd(PPh | 0.05 equiv | Catalyst (Pd(0) source preferred) |
| Pyrrolidine | 2.0 - 3.0 equiv | Base (Specific for Cu-free cycles) |
| Solvent | DMF or DMSO | Polar solvent aids the "ionic" mechanism |
Step-by-Step Methodology
-
Degassing: Rigorous degassing is non-negotiable. Use the freeze-pump-thaw method (3 cycles) for the solvent.
-
Assembly: In a glovebox or under strict Argon flow, combine Aryl Iodide, Pd(PPh
) , and 2-Ethynyl-1H-indole in the reaction vessel. -
Base Addition: Inject degassed Pyrrolidine and Solvent.
-
Reaction: Heat to 80°C . Reaction times are typically longer (12–24 h) than Cu-catalyzed variants.
-
Workup: Standard aqueous extraction.
Mechanistic Visualization
The following diagram illustrates the Protocol A (One-Pot) pathway, highlighting the in situ activation and the critical diversion from the Glaser homocoupling side reaction.
Figure 1: Catalytic cycle for the One-Pot Desilylation-Sonogashira coupling. Note the critical "Glaser" off-ramp which is suppressed by limiting O
Troubleshooting & Optimization (Self-Validating System)
Use this decision matrix to diagnose reaction failures. The system is "self-validating" because the visual cues (color) directly correlate to specific chemical failures.
| Observation | Diagnosis | Corrective Action |
| Reaction turns bright Green/Blue | Glaser Coupling: Oxygen ingress has oxidized Cu(I) to Cu(II), promoting homocoupling of the indole alkyne. | 1. Repeat degassing (freeze-pump-thaw).2. Increase alkyne equivalents.3. Switch to Protocol B (Copper-free). |
| Reaction stalls (Black precipitate) | Pd Black Formation: Catalyst decomposition due to instability or lack of ligands. | 1. Add excess ligand (PPh |
| Low Yield (N-Arylation observed) | Base too strong: Competition between C-H and N-H activation. | 1. Switch base to Et |
| Starting Material (TMS) remains | Incomplete Desilylation: Fluoride source inactive or sequestered. | 1. Use fresh TBAF.2. Increase temperature to 60°C.3. Add Cs |
| Product streaks on TLC | Acid Sensitivity: The indole-alkyne product is degrading on acidic silica. | 1. Pre-wash silica column with 1% Et |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews. Link
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Link
-
Sørensen, U. S., & Pombo-Villar, E. (2002). One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the Sonogashira coupling reaction.[2] Organic Letters. Link
-
Liang, Y., et al. (2011). Palladium-Catalyzed Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes using Water as Solvent.[3] The Journal of Organic Chemistry. Link
-
PubChem. (n.d.). 2-Ethynyl-1H-indole Compound Summary. National Library of Medicine. Link
Sources
Application Note & Protocol: Synthesis of 2-Ethynyl-1H-indole via Modified Seyferth-Gilbert Homologation
Abstract
The 2-ethynyl-1H-indole scaffold is a privileged structural motif in medicinal chemistry and materials science, valued for its rigid, linear geometry and its utility as a versatile synthetic handle, particularly in "click chemistry" applications.[1] This document provides a comprehensive guide for the synthesis of 2-ethynyl-1H-indole from indole-2-carboxaldehyde using the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. This one-pot protocol offers significant advantages, including mild reaction conditions and compatibility with a broad range of functional groups, making it a superior alternative to harsher, multi-step methods like the Corey-Fuchs reaction.[2][3] We present a detailed reaction mechanism, a step-by-step experimental protocol, safety guidelines, and a troubleshooting guide to ensure reliable and safe execution by trained laboratory personnel.
Introduction: The Significance of 2-Ethynyl-1H-indole
The indole nucleus is a cornerstone in drug discovery, present in numerous natural products and pharmaceuticals.[4] The addition of an ethynyl group at the C2-position dramatically expands its synthetic potential. The terminal alkyne of 2-ethynyl-1H-indole can serve as a rigid linker to direct pharmacophores, act as a bioisostere for various functional groups, and participate in a wide array of chemical transformations.[1] Its most prominent application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient construction of complex 1,2,3-triazole-linked molecules for drug discovery and materials science.[1]
The Seyferth-Gilbert homologation provides a direct, one-carbon extension of an aldehyde to a terminal alkyne.[2][5] The Ohira-Bestmann modification employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent), which generates the necessary phosphonate carbanion under much milder basic conditions (e.g., K₂CO₃ in methanol) compared to the strong bases (e.g., KOtBu) required for the original Seyferth-Gilbert reagent.[2][6][7] This modification is crucial for substrates like indole-2-carboxaldehyde, which may be sensitive to harsh basic conditions.
Reaction Principle and Mechanism
The Ohira-Bestmann reaction transforms an aldehyde into a terminal alkyne in a one-pot procedure. The mechanism proceeds through several key steps, initiated by the in-situ generation of the active nucleophile, the dimethyl (diazomethyl)phosphonate anion.[2][8][9]
The key mechanistic steps are:
-
In-Situ Reagent Generation: In the presence of a mild base like potassium carbonate, methanol cleaves the acetyl group from the Ohira-Bestmann reagent, generating the dimethyl (diazomethyl)phosphonate carbanion.[2][9]
-
Nucleophilic Attack: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of indole-2-carboxaldehyde.[6]
-
Cyclization & Elimination: The resulting alkoxide intermediate undergoes a cyclization analogous to a Wittig reaction, forming an unstable oxaphosphetane intermediate.[8] This intermediate rapidly eliminates dimethyl phosphate.
-
Formation of Vinyl Diazo Species: The elimination yields a vinyl diazo intermediate.
-
Nitrogen Extrusion and Rearrangement: This intermediate loses molecular nitrogen (N₂) to form a vinylidene carbene, which then undergoes a 1,2-hydride shift to furnish the final 2-ethynyl-1H-indole product.[2][8]
Sources
- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 3. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis of Fluorescent Probes using 2-Ethynyl-1H-indole Scaffolds
Introduction
The indole heterocycle is a privileged scaffold in fluorescent probe design due to its high quantum yield, biocompatibility, and structural resemblance to the amino acid tryptophan. However, the intrinsic fluorescence of simple indoles typically falls in the UV region, limiting their utility in live-cell imaging due to cellular autofluorescence and shallow tissue penetration.
To overcome this, the 2-ethynyl-1H-indole scaffold serves as a critical "molecular handle." The ethynyl group at the C2 position performs two functions:
-
Conjugation Extension: It rigidly extends the
-electron system, bathochromically shifting emission into the visible/NIR spectrum. -
Orthogonal Reactivity: It enables precision functionalization via Sonogashira cross-coupling or Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide details the synthesis of "Turn-On" Intramolecular Charge Transfer (ICT) probes. We utilize a Donor-π-Acceptor (D-π-A) architecture where the electron-rich indole (Donor) is linked via the ethynyl bridge (
Strategic Design & Workflow
The synthesis relies on a modular approach. We first establish the terminal alkyne on the indole core using the Seyferth-Gilbert Homologation (specifically the mild Bestmann-Ohira modification), followed by a Sonogashira coupling to install the acceptor unit.
Synthesis Workflow Visualization
Figure 1: Modular synthetic pathway transforming a simple indole into a functional fluorescent probe.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (2-Ethynyl-1H-indole)
Rationale: While 2-ethynylindole can be made via Sonogashira coupling of 2-iodoindole with TMS-acetylene, that route requires expensive iodinated starting materials and a deprotection step. The Bestmann-Ohira homologation is superior: it is a one-step conversion from the aldehyde, proceeds at room temperature, and avoids heavy metal waste in the primary step [1].
Reagents:
-
Indole-2-carboxaldehyde (1.0 equiv)
-
Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Methanol (dry)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve Indole-2-carboxaldehyde (145 mg, 1.0 mmol) in anhydrous Methanol (10 mL).
-
Base Addition: Add
(276 mg, 2.0 mmol) to the solution. The mixture may become slightly heterogeneous. -
Reagent Addition: Add the Bestmann-Ohira reagent (230 mg, 1.2 mmol) dropwise over 5 minutes.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (
) should disappear, replaced by a less polar alkyne spot ( ). -
Quench & Workup: Dilute with diethyl ether (30 mL) and wash with saturated
(2 x 15 mL) and brine (15 mL). -
Purification: Dry organic layer over
, concentrate in vacuo (do not heat above 30°C as terminal alkynes can be volatile/unstable). Purify via silica flash chromatography (Hexane:EtOAc 9:1).
Validation Point:
-
1H NMR (
): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the alkyne proton singlet at ppm .
Protocol B: Functionalization via Sonogashira Coupling
Rationale: To create a red-shifted probe, we couple the alkyne to an electron-deficient aryl halide (e.g., 4-iodonitrobenzene or an iodinated benzothiadiazole). This establishes the D-π-A system required for Intramolecular Charge Transfer (ICT) [2].
Reagents:
-
2-Ethynyl-1H-indole (from Protocol A) (1.0 equiv)
-
Aryl Iodide (Acceptor) (1.1 equiv)
- (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
THF or DMF (degassed)
Step-by-Step Procedure:
-
Degassing (Critical): Oxygen causes homocoupling of alkynes (Glaser coupling), destroying the scaffold. Sparge the solvent (THF) with Argon for at least 15 minutes before use.
-
Assembly: In a Schlenk tube, combine the 2-ethynylindole (141 mg, 1.0 mmol), Aryl Iodide (1.1 mmol),
(35 mg), and CuI (19 mg). -
Solvent Addition: Add degassed THF (5 mL) and TEA (0.42 mL, 3.0 mmol) under a counter-flow of Argon. Seal the tube.
-
Heating: Heat the mixture to 50°C for 6–12 hours. The solution usually darkens as the conjugated product forms.
-
Workup: Filter through a celite pad to remove metal catalysts. Wash the pad with EtOAc.[1][2]
-
Purification: Concentrate the filtrate and purify via column chromatography. D-π-A probes are often highly colored (yellow/orange/red) and fluorescent on silica under UV (365 nm).
Mechanism of Action (ICT)
The resulting probe operates via Intramolecular Charge Transfer. Upon excitation, electron density shifts from the Indole (Donor) across the ethynyl bridge to the Acceptor.
Figure 2: The photophysical mechanism. The ethynyl bridge ensures planarity, facilitating efficient charge transfer.
Characterization & Data Interpretation
Successful synthesis must be validated by structural and photophysical data.
| Parameter | Method | Expected Result (Typical D-π-A Indole) |
| Structure | 1H NMR | Downfield shift of indole protons; disappearance of terminal alkyne proton (~3.3 ppm). |
| Conjugation | FT-IR | Shift of alkyne stretch ( |
| Absorbance | UV-Vis | New broad band in visible region (400–500 nm) corresponding to ICT transition. |
| Emission | Fluorescence | Strong emission (500–650 nm). Large Stokes shift (>80 nm) due to ICT character [3]. |
| Solvatochromism | Solvent Scan | Emission red-shifts in polar solvents (e.g., DMSO vs. Toluene), confirming ICT mechanism. |
Troubleshooting Guide
-
Problem: Low yield in Sonogashira coupling.
-
Cause: Oxidation of the catalyst or alkyne.
-
Solution: Ensure rigorous degassing. Use a "freeze-pump-thaw" cycle for solvents if possible. Increase catalyst loading to 10 mol% Pd.
-
-
Problem: Product is non-fluorescent.
-
Cause: Quenching by heavy atoms (residual Iodine/Palladium) or aggregation (ACQ).
-
Solution: Perform a scavenger resin wash (e.g., QuadraPure™) to remove Pd. Test fluorescence in dilute solution (<10
) to rule out aggregation.
-
-
Problem: Unstable terminal alkyne.
-
Cause: Polymerization.
-
Solution: Store the 2-ethynylindole intermediate in solution (e.g., in Benzene/DCM) at -20°C rather than as a dry solid.
-
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Li, Y., et al. (2019). Indole-based fluorescent probes for bioimaging. Chemical Communications. [Link]
Sources
Guarding the Gateway: A Detailed Guide to the N-Protection of 2-Ethynyl-1H-indole
An In-Depth Application Note for Researchers, Scientists, and Drug Development Professionals
The 2-ethynyl-1H-indole scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. Its utility is significantly enhanced through functionalization, a process that often necessitates the strategic protection of the indole nitrogen. This guide provides a comprehensive overview of the procedures for the N-protection of 2-ethynyl-1H-indole, delving into the causality behind experimental choices and offering detailed, field-proven protocols.
The Imperative of N-Protection
The indole nitrogen's acidic proton and its participation in the aromatic system render the 2,3-π bond susceptible to undesirable side reactions under various synthetic conditions.[1] N-protection is crucial to:
-
Enhance Stability: Prevents degradation of the indole ring, particularly under acidic conditions.[1]
-
Modulate Reactivity: Deactivates the indole ring towards electrophilic attack and allows for selective functionalization at other positions.
-
Improve Solubility: The introduction of certain protecting groups can enhance the solubility of the indole derivative in organic solvents.
-
Direct Lithiation: N-protection is often a prerequisite for regioselective deprotonation and subsequent functionalization of the indole nucleus.[1]
The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent synthetic steps and the ease of its selective removal without affecting other functional groups, especially the sensitive ethynyl moiety. This guide will focus on three commonly employed and versatile protecting groups: tert-butoxycarbonyl (Boc), p-toluenesulfonyl (Tosyl), and 2-(trimethylsilyl)ethoxymethyl (SEM).
Strategic Protection Methodologies: A Comparative Analysis
A summary of the key characteristics of the Boc, Tosyl, and SEM protecting groups is presented below, highlighting their respective strengths and weaknesses in the context of 2-ethynyl-1H-indole chemistry.
| Protecting Group | Key Advantages | Common Deprotection Conditions | Potential Considerations for 2-Ethynyl-1H-indole |
| Boc | Easily introduced; Cleaved under mild acidic conditions; Generally stable to bases and nucleophiles.[2] | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane or methanol.[3] | The ethynyl group is generally stable to the acidic deprotection conditions. |
| Tosyl | Robust and stable to a wide range of reaction conditions, including strongly acidic and oxidative environments.[4] | Harsh conditions often required: strong bases (KOH, NaOH) at high temperatures, or reductive cleavage (e.g., Mg/MeOH, Na/NH₃).[5][6] | The stability of the ethynyl group under harsh basic or reductive deprotection conditions must be carefully evaluated. |
| SEM | Stable to a broad range of conditions including bases, organometallics, and mild acids;[7] Removable under mild, specific conditions. | Fluoride ion sources (e.g., TBAF) or acidic conditions.[5][7] | Fluoride-mediated deprotection is orthogonal to many other protecting groups and is compatible with the ethynyl functionality. |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the N-protection of 2-ethynyl-1H-indole with Boc, Tosyl, and SEM groups, along with their respective deprotection procedures.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is an excellent choice for protecting the indole nitrogen when subsequent reactions involve basic or nucleophilic conditions. Its removal under mild acidic conditions ensures the integrity of the ethynyl group.
Caption: Workflow for Boc protection and deprotection of 2-ethynyl-1H-indole.
This protocol describes a general method for the Boc protection of primary and secondary amines, which can be adapted for 2-ethynyl-1H-indole.[3]
Reagents and Materials:
-
2-Ethynyl-1H-indole (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.)
-
Triethylamine (TEA) (1.5 mmol, 1.5 eq.) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) (10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-ethynyl-1H-indole (1.0 mmol) in anhydrous THF or CH₂Cl₂ (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 mmol) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 18 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
This procedure outlines the removal of the Boc group under mild acidic conditions.[3]
Reagents and Materials:
-
N-Boc-2-ethynyl-1H-indole (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-2-ethynyl-1H-indole (1.0 mmol) in CH₂Cl₂ (5 mL).
-
Add TFA (5 mL) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 2-ethynyl-1H-indole.
p-Toluenesulfonyl (Tosyl) Protection
The tosyl group provides robust protection for the indole nitrogen, rendering it stable to a wide array of synthetic transformations. However, its removal often requires harsh conditions, which necessitates careful consideration of the stability of other functional groups in the molecule.
Caption: Workflow for tosyl protection and deprotection of 2-ethynyl-1H-indole.
This protocol is adapted from a general procedure for the N-tosylation of indoles.[4]
Reagents and Materials:
-
2-Ethynyl-1H-indole (10 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (20 mmol, 2.0 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (40 mmol, 4.0 eq.)
-
Ethyl methyl ketone (40 mL)
-
Benzene
-
Ether
Procedure:
-
In a round-bottom flask, prepare a stirred mixture of 2-ethynyl-1H-indole (10 mmol), p-toluenesulfonyl chloride (20 mmol), and anhydrous potassium carbonate (40 mmol) in ethyl methyl ketone (40 mL).
-
Heat the mixture under reflux for 5 hours.
-
Filter the hot reaction mixture to remove inorganic salts.
-
Evaporate the filtrate to dryness.
-
Dissolve the residue in benzene and evaporate to dryness under vacuum to remove any remaining ethyl methyl ketone.
-
Add ether to the residue to precipitate the N-tosyl derivative.
-
Collect the solid product by filtration and dry.
A mild method for the deprotection of N-tosyl indoles using cesium carbonate is described, which may be compatible with the ethynyl group.[8]
Reagents and Materials:
-
N-Tosyl-2-ethynyl-1H-indole (1.0 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 eq.)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve N-tosyl-2-ethynyl-1H-indole (1.0 mmol) in a mixture of THF and MeOH (2:1 ratio) at ambient temperature.
-
Add cesium carbonate (3.0 mmol) to the solution.
-
Stir the resulting mixture at ambient temperature and monitor the reaction by HPLC or TLC.
-
Once the reaction is complete, evaporate the mixture under vacuum.
-
To the residue, add water and stir at ambient temperature for 10 minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography if necessary.
2-(Trimethylsilyl)ethoxymethyl (SEM) Protection
The SEM group offers robust protection and can be removed under specific and mild conditions, providing excellent orthogonality with many other protecting groups.
Caption: Workflow for SEM protection and deprotection of 2-ethynyl-1H-indole.
This protocol is a general procedure for the SEM protection of amines and can be applied to 2-ethynyl-1H-indole.[7]
Reagents and Materials:
-
2-Ethynyl-1H-indole (4.87 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (7.31 mmol, 1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (6.33 mmol, 1.3 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under argon, add anhydrous DMF and cool to 0 °C.
-
Carefully add sodium hydride (60% dispersion) to the cooled DMF.
-
In a separate flask, dissolve 2-ethynyl-1H-indole in a small amount of anhydrous DMF.
-
Add the indole solution dropwise to the NaH/DMF mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride to the reaction mixture.
-
Allow the reaction to proceed for several hours (e.g., 10 hours), monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvents.
-
Purify the crude product by flash column chromatography.
Fluoride-mediated deprotection is a mild and efficient method for removing the SEM group.[5]
Reagents and Materials:
-
N-SEM-2-ethynyl-1H-indole (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5-2.0 mmol, 1.5-2.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-SEM protected indole in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF dropwise at room temperature.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Conclusion
The judicious selection and application of an N-protecting group are paramount for the successful synthesis and functionalization of 2-ethynyl-1H-indole. This guide has provided a detailed framework for the N-protection of this valuable scaffold using Boc, Tosyl, and SEM groups. By understanding the underlying principles and following the detailed protocols, researchers can confidently navigate the synthetic challenges and unlock the full potential of 2-ethynyl-1H-indole in their scientific endeavors.
References
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link].
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Available at: [Link].
-
EXPERIMENTAL PROCEDURES. Beilstein Journal of Organic Chemistry. Available at: [Link].
-
Experimental Procedures. The Royal Society of Chemistry. Available at: [Link].
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link].
-
Synthesis of 5‐substituted N¹‐tosylated indoles. Reagents and conditions. ResearchGate. Available at: [Link].
-
Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Academia.edu. Available at: [Link].
-
Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. Available at: [Link].
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Available at: [Link].
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link].
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link].
-
One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Asian Journal of Organic Chemistry. Available at: [Link].
-
N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Organic & Biomolecular Chemistry. Available at: [Link].
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link].
-
Tosylation protocol? Reddit. Available at: [Link].
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. Available at: [Link].
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link].
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link].
-
Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI. Available at: [Link].
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link].
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. ResearchGate. Available at: [Link].
-
N-Tosyl-(Sa)-binam-L-prolinamide. Organic Syntheses. Available at: [Link].
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link].
-
Indole N‐Boc deprotection method development. ResearchGate. Available at: [Link].
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. Available at: [Link].
-
2-Ethynyl-1H-indole. PubChem. Available at: [Link].
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. National Institutes of Health. Available at: [Link].
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Available at: [Link].
-
Efficient Indole Synthesis from 2-Ethynylaniline. Tetrahedron. Available at: [Link].
-
A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. Available at: [Link].
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link].
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. National Institutes of Health. Available at: [Link].
Sources
- 1. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 2. mcours.net [mcours.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yields in the synthesis of 2-Ethynyl-1H-indole
Current Status: Operational Ticket ID: #ETH-IND-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Module 1: Route Selection Strategy (Triage)
Before optimizing a failing reaction, we must validate the synthetic route. 2-Ethynyl-1H-indole is electronically unique; the electron-rich indole ring makes the terminal alkyne prone to oxidative polymerization ("black tar") and the N-H bond interferes with organometallic cycles.
Decision Matrix: Which Route Fits Your Precursors?
| Feature | Route A: Sonogashira Coupling | Route B: Corey-Fuchs Reaction |
| Starting Material | 2-Haloindole (Iodo- or Bromo-) | Indole-2-carboxaldehyde |
| Key Reagent | TMS-Acetylene, Pd catalyst, CuI | CBr₄, PPh₃, n-BuLi |
| Primary Failure Mode | Homocoupling (Glaser), Catalyst Poisoning | Incomplete lithiation, Polymerization |
| Scalability | High (Convergent) | Moderate (Linear, requires cryo) |
| Recommended For | Rapid screening, small scale | High purity, multi-gram scale |
Module 2: The Corey-Fuchs Protocol (High-Fidelity)
This is the most robust method for generating high-purity 2-ethynylindole, avoiding the transition metal residues that plague Sonogashira products.
Workflow Visualization
Caption: The two-stage transformation converting the aldehyde to the terminal alkyne via the gem-dibromo intermediate.
Troubleshooting Guide: Corey-Fuchs
Q: My yield in Step 1 (Dibromoalkene) is low (<50%). A: The ylide formed from CBr₄/PPh₃ is bulky.
-
The Fix: Add Zinc dust (1.0 equiv) to the reaction mixture. This accelerates the formation of the reactive phosphorous ylide and scavenges bromine byproducts that can degrade the indole ring.
-
Protocol Adjustment: Ensure the DCM is strictly anhydrous. Water destroys the ylide immediately.
Q: Upon adding n-BuLi (Step 2), the reaction turns black and I recover starting material.
A: You likely under-calculated the base equivalents. The free N-H proton on the indole is acidic (
-
The Fix: Use 3.0 to 3.5 equivalents of n-BuLi.
-
1 eq: Deprotonates Indole N-H.
-
1 eq: Li-Halogen exchange (forms the carbenoid).
-
1 eq: Eliminates the second Bromine to form the alkyne.
-
-
Alternative: Protect the nitrogen (N-Boc or N-Tosyl) before starting the Corey-Fuchs sequence. This prevents N-lithiation and increases yield by 20-30%.
Module 3: The Sonogashira Protocol (Convergent)
If you must use the cross-coupling route (e.g., you already have 2-iodoindole), you must mitigate the "Copper Effect." Copper(I) promotes the homocoupling of the alkyne (Glaser coupling), forming diynes instead of your product.
Optimized Protocol: The "Slow-Addition" Method
Reagents:
-
Substrate: N-Boc-2-iodoindole (Protection is mandatory for yields >60%).
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%).
-
Co-catalyst: CuI (2 mol%).
-
Base/Solvent: Et₃N / THF (degassed).
Step-by-Step Execution:
-
Degassing: Oxygen is the enemy. Sparge solvents with Argon for 30 mins. Do not just "flush" the headspace.
-
The Mix: Dissolve Indole and Pd-catalyst in the base/solvent mixture.
-
The Trick: Dissolve the TMS-acetylene in a separate syringe. Add it dropwise over 1 hour to the reaction mixture.
-
Why? Keeping the alkyne concentration low relative to the Pd catalyst favors the cross-coupling over the copper-mediated homocoupling.
-
-
Deprotection: Remove TMS with K₂CO₃/MeOH. Do not use TBAF if you can avoid it; the fluoride ion is basic enough to cause polymerization of the naked ethynyl indole in high concentrations.
Common Failure Modes (Sonogashira)
| Symptom | Diagnosis | Corrective Action |
| Reaction turns black immediately | Pd precipitation (Pd black) | Ligand deficiency. Add 10 mol% extra PPh₃ to stabilize the active Pd(0) species. |
| Product is a dimer (Diyne) | Glaser Coupling | Oxygen leak. Re-run with strict freeze-pump-thaw degassing. Reduce CuI loading to 1 mol%. |
| No Conversion | Catalyst Poisoning | Free N-H is coordinating Pd. Protect the indole nitrogen (N-Boc or N-Tosyl). |
Module 4: Purification & Storage (The "Hidden Killer")
Many researchers synthesize the compound successfully but destroy it during purification. 2-Ethynylindole is acid-sensitive.
The "Buffered Silica" Protocol:
Standard silica gel is slightly acidic (
-
Pre-treatment: Slurry your silica gel in Hexanes containing 2% Triethylamine (Et₃N) .
-
Column Packing: Pack the column with this basified slurry.
-
Elution: Run the column with Hexanes/EtOAc (containing 1% Et₃N).
-
Evaporation: Do not heat the water bath above 30°C.
Storage:
-
Store as a solid at -20°C under Argon.
-
If storing as a solution, use Benzene or Toluene (degassed). Avoid chlorinated solvents (DCM/CHCl₃) for long-term storage as they can become acidic over time.
References
-
Corey-Fuchs Reaction Mechanism & Protocol
- Source: Wikipedia / Organic Chemistry Portal
- Relevance: Establishes the baseline stoichiometry for the conversion of aldehydes to alkynes via the gem-dibromo intermedi
-
URL:
-
Sonogashira Cross-Coupling Optimiz
- Source: National Institutes of Health (PMC) / MDPI
- Relevance: Details the "Copper-free" and ligand-optimized conditions to prevent homocoupling in electron-rich heterocycles.
-
URL:
-
Instability of Ethynyl Indoles
- Source: BenchChem / ResearchG
- Relevance: Discusses the polymerization risks of indole intermediates and the necessity of N-protection/steric hindrance.
-
URL:
-
General Indole Synthesis Str
-
Source: Organic Chemistry Portal[1]
- Relevance: Provides broader context on 2-substituted indole synthesis, confirming the utility of the Sonogashira route for this scaffold.
-
URL:
-
Sources
Preventing polymerization of 2-Ethynyl-1H-indole during storage
A Guide to Preventing Polymerization During Storage
Welcome to the technical support center for 2-ethynyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As a Senior Application Scientist, I have structured this resource to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
2-Ethynyl-1H-indole is a highly reactive molecule due to the presence of the terminal alkyne (ethynyl) group. This functionality makes it an invaluable building block in cross-coupling reactions and synthesis of complex heterocyclic structures.[1][2][3] However, this same reactivity renders it susceptible to polymerization, a process where individual monomer units link together to form long chains or networks, depleting the desired reagent and potentially compromising experimental outcomes. This guide provides a comprehensive overview of the causes of polymerization and robust strategies for prevention.
Troubleshooting Guide: Common Storage Issues
This section addresses specific problems you might encounter with stored 2-ethynyl-1H-indole.
Problem 1: I've noticed my solid 2-ethynyl-1H-indole has changed color from off-white/pale yellow to a distinct brown or reddish-brown.
-
Underlying Cause: Color change is a primary visual indicator of degradation and the onset of polymerization. The formation of conjugated polymer chains alters the electronic properties of the material, causing it to absorb light at different wavelengths. This is often initiated by exposure to atmospheric oxygen, light, or elevated temperatures. The indole ring itself can also be susceptible to oxidation.[4][5]
-
Recommended Action:
-
Assess Usability: The material may still be usable if the discoloration is minor, but it should be considered impure. For sensitive applications requiring high purity, it is strongly recommended to use a fresh, untainted batch.
-
Verify Storage Conditions: Immediately review your storage setup. Confirm that the container is sealed tightly, the inert atmosphere (if used) is sound, and it is protected from light.
-
Future Prevention: For new batches, strictly adhere to the recommended storage protocol outlined below. Small-scale users should consider aliquoting the material into smaller vials under an inert atmosphere to prevent repeated exposure of the entire batch to ambient conditions.
-
Problem 2: The material, which should be a solid, has become gummy, viscous, or has formed hard, insoluble chunks.
-
Underlying Cause: This indicates advanced polymerization. The individual monomer units have linked together, forming oligomers or polymers that have different physical properties than the starting material. At this stage, the concentration of the desired 2-ethynyl-1H-indole is significantly reduced.
-
Recommended Action:
-
Cease Use: The material is no longer suitable for use and should be disposed of according to your institution's hazardous waste guidelines.[6] Attempting to use it will lead to inaccurate reagent stoichiometry and failed reactions.
-
Root Cause Analysis: This level of degradation points to a significant failure in storage protocol. The most likely culprits are prolonged exposure to room temperature, a compromised container seal allowing continuous air exposure, or storage in a transparent container.
-
Implement Corrective Actions: Review and enforce the stringent storage conditions detailed in this guide. Ensure all lab personnel are trained on the specific handling requirements for this reactive monomer.
-
Problem 3: My reactions using 2-ethynyl-1H-indole are showing inconsistent or lower-than-expected yields.
-
Underlying Cause: Assuming all other reaction parameters are optimized, this is a classic symptom of reagent degradation. Partial polymerization means that the actual molar quantity of the active monomer is lower than what was calculated based on the initial weight.
-
Recommended Action:
-
Purity Check: Before use, perform a quick quality control check. A simple method is to run a UV-Vis spectrum if you have a baseline for the pure compound. The appearance of new absorption bands can indicate polymer formation.[7][8]
-
Use a Fresh Batch: For any critical or large-scale reaction, always use a fresh vial or a newly opened container of 2-ethynyl-1H-indole to ensure reproducibility.
-
Aliquot Strategically: When you purchase a new bottle, immediately divide it into smaller, single-use quantities in appropriate vials under an inert atmosphere. This minimizes the risk of contaminating the entire stock.
-
Frequently Asked Questions (FAQs)
Q1: What makes 2-ethynyl-1H-indole so prone to polymerization?
The instability of 2-ethynyl-1H-indole stems from its molecular structure. The terminal alkyne (C≡C-H) is an electron-rich, high-energy functional group that can readily participate in addition reactions. Under the influence of initiators like heat, UV light, or free radicals (which can be formed by oxygen), the triple bond can break, forming a highly reactive radical species. This radical can then attack another monomer unit, initiating a chain reaction that leads to the formation of a polymer.
Q2: What are the absolute ideal storage conditions?
To maximize the shelf-life of 2-ethynyl-1H-indole, a multi-faceted approach is required. The Safety Data Sheet (SDS) for this compound recommends a storage temperature of -70°C in a freezer. This is the most critical factor.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -70°C (Ultra-low Freezer) | Reduces the kinetic energy of the molecules, significantly slowing down the rate of polymerization and other degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric oxygen, which can initiate free-radical polymerization.[9][10] |
| Light | Amber Vial or Opaque Container | Protects the compound from UV light, which provides the energy to initiate polymerization reactions.[11] |
| Container | Tightly Sealed Vial with Secure Cap | Prevents moisture and air from entering the container.[11][12] Ensure the cap has a proper liner (e.g., PTFE). |
Q3: Can I add a polymerization inhibitor? If so, which one?
Yes, adding a polymerization inhibitor is a viable strategy, especially if the material will be stored for extended periods or if ultra-low temperature storage is unavailable. Inhibitors work by scavenging free radicals, effectively terminating the polymerization chain reaction.[13]
-
Recommended Inhibitors: Phenolic inhibitors are commonly used for unsaturated monomers.[9][14]
-
Hydroquinone (HQ)
-
4-Methoxyphenol (MEHQ)
-
-
Recommended Concentration: Typically, inhibitors are added at concentrations ranging from 10 to 100 ppm (parts per million). It is crucial to start with a low concentration to avoid interfering with subsequent reactions. The optimal concentration should be determined empirically.
-
Important Consideration: The presence of an inhibitor must be accounted for in your experiments. It may need to be removed via column chromatography or extraction before use, depending on the sensitivity of your reaction.
Q4: How should I handle the compound when taking it out of storage for an experiment?
Proper handling during use is as critical as long-term storage.
-
Allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.
-
If possible, open the container and handle the compound in an inert atmosphere glovebox.
-
If a glovebox is not available, quickly weigh the desired amount and immediately reseal the container. Purging the headspace with an inert gas like argon before resealing is highly recommended.
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[6][15]
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol is designed to maximize the shelf-life and maintain the purity of 2-ethynyl-1H-indole.
-
Procurement: Upon receiving 2-ethynyl-1H-indole, inspect the container for an intact seal.
-
Preparation (Inert Atmosphere): In a glovebox or under a gentle stream of argon/nitrogen, carefully open the main container.
-
Aliquoting: Portion the material into several smaller, pre-dried amber glass vials suitable for low-temperature storage. The amount per vial should correspond to a typical single-use quantity for your experiments.
-
Inhibitor Addition (Optional): If an inhibitor is to be used, add the appropriate amount of a stock solution of the inhibitor (e.g., MEHQ in a volatile solvent) to each vial and then gently remove the solvent under a stream of inert gas.
-
Sealing: Securely cap each vial with a PTFE-lined cap.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and any added inhibitor.
-
Final Storage: Place the labeled vials into a secondary container and store them in a designated -70°C freezer.
Protocol 2: Qualitative Detection of Polymerization via UV-Vis Spectroscopy
This protocol allows for a rapid check of material integrity by comparing a sample to a reference standard.[7][8]
-
Prepare a Reference Solution: Using a fresh, high-purity sample of 2-ethynyl-1H-indole, prepare a dilute solution in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Acquire Reference Spectrum: Record the UV-Vis absorption spectrum of the reference solution. Note the wavelength of maximum absorbance (λmax) and the overall shape of the spectrum.
-
Prepare a Test Solution: Using the stored sample , prepare a solution at the exact same concentration as the reference solution.
-
Acquire Test Spectrum: Record the UV-Vis spectrum of the test solution under identical conditions.
-
Analysis: Compare the two spectra. A significant decrease in the absorbance at λmax, the appearance of new peaks, or a general broadening of the absorption bands in the test sample's spectrum suggests that polymerization has occurred.
Visualizing the Polymerization Pathway
The following diagram illustrates the process of free-radical polymerization and the key intervention points for prevention.
Caption: Polymerization pathway and points of inhibition.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
- National Hazardous Substances Library. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
- Polymerization inhibitors. (n.d.). Creative Proteomics.
- 2 - SAFETY DATA SHEET. (2009, October 28). Maybridge.
- Polymerisation inhibitor - Grokipedia. (n.d.).
- Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10). Online Biology Notes.
- 3-[(E)-2-nitroeth-1-enyl]-1H-indole Safety Data Sheets - Echemi. (n.d.).
- 2 - Safety Data Sheet. (2024, December 19). BLD Pharmatech.
- safety data sheet - Enamine. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
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- Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. (n.d.).
- Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy - ResearchGate. (2025, August 6).
- Indole Test- Principle, Media, Procedure, Types, Results, Uses - Microbe Notes. (2022, January 23).
- Electrochemical polymerization of indole. (n.d.). ScienceDirect.
- Polymerisation inhibitor - Wikipedia. (n.d.).
- Polymerization Inhibitors - Quimidroga. (n.d.).
- Polymerization Inhibitors | 3V Sigma USA. (n.d.).
- Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed. (n.d.).
- Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC. (n.d.).
- Proposed degradation pathways of indole by ozonation - ResearchGate. (n.d.).
- Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. (2017, December 13).
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. (2021, June 26).
- 2-Ethynyl-1H-indole | C10H7N | CID 12578894 - PubChem. (n.d.).
- Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium - Organic Chemistry Portal. (n.d.).
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. (n.d.).
- (PDF) Efficient Synthesis of Poly(2-ethyl-3-methylindole) - ResearchGate. (2025, August 9).
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- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Catalyst Loading for 2-Ethynyl-1H-indole Reactions
Welcome to the technical support center dedicated to the nuanced art of catalyst optimization for reactions involving 2-ethynyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their synthetic routes. Here, we move beyond simple protocols to explore the underlying principles that govern catalyst performance in these critical transformations.
Introduction: The Critical Role of Catalyst Loading
The functionalization of the indole scaffold, a privileged structure in medicinal chemistry, often involves transition-metal-catalyzed reactions. For substrates like 2-ethynyl-1H-indole, reactions such as Sonogashira coupling are pivotal for constructing complex molecular architectures.[1][2] The amount of catalyst used, or "catalyst loading," is a parameter of paramount importance. It directly influences reaction kinetics, product yield, and process economics. Under-loading can lead to sluggish or incomplete reactions, while over-loading can result in unwanted side reactions, catalyst decomposition, and increased costs, especially with precious metal catalysts like palladium.[3] This guide provides a structured approach to troubleshooting and optimizing catalyst loading for your specific 2-ethynyl-1H-indole reaction.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address common problems encountered during the synthesis and functionalization of 2-ethynyl-1H-indoles.
Issue 1: Low or No Product Yield
Question: My reaction with 2-ethynyl-1H-indole is showing very low to no conversion of the starting material. I suspect a catalyst issue. What should I investigate?
Answer:
Low or no product yield is a frequent challenge and often points to issues with the catalytic system. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst Activity and Integrity:
-
Palladium(0) vs. Palladium(II) Sources: Many reactions, like the Sonogashira coupling, rely on a Pd(0) active species.[4] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂ or Pd(OAc)₂, ensure that the in situ reduction to Pd(0) is occurring.[4] This reduction is often facilitated by phosphine ligands, amines, or the alkyne itself.[4] If you suspect a problem with the reduction step, consider using a Pd(0) source directly, like Pd(PPh₃)₄.[5]
-
Catalyst Decomposition: The appearance of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition.[6] This occurs when Pd(0) species agglomerate and become inactive.[6] This can be caused by:
-
Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and liquid reagents should be thoroughly degassed.[6]
-
High Temperatures: Excessive heat can promote catalyst decomposition. If possible, lower the reaction temperature.[5]
-
Impurities: Trace impurities in your starting materials or solvents can poison the catalyst.[5][7] It is crucial to use high-purity reagents. Recrystallization of the indole substrate may be necessary.[5]
-
-
-
Inadequate Catalyst Loading:
-
While it may seem counterintuitive for a complete lack of reaction, it's possible the initial catalyst loading is simply too low to overcome any minor inhibition or to achieve a detectable conversion within a reasonable timeframe. A systematic increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) can be a diagnostic test.
-
-
Ligand Issues:
-
Ligand Selection: For challenging couplings, the choice of ligand is critical. Electron-rich and bulky phosphine ligands can stabilize the palladium catalyst and promote oxidative addition, which is often the rate-limiting step.[8]
-
Ligand-to-Metal Ratio: The stoichiometry of the ligand to the palladium source is crucial for both catalyst activity and stability. An excess of ligand can sometimes be beneficial.[5]
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Reaction Stalls or is Sluggish
Question: My reaction starts, as confirmed by TLC/GC-MS, but it stops before the starting material is fully consumed. How can I address this?
Answer:
A stalling reaction often points towards catalyst deactivation or inhibition over the course of the reaction.
-
Catalyst Deactivation:
-
Substrate/Product Inhibition: The indole nitrogen itself, or the product, can sometimes coordinate to the palladium center and inhibit catalytic turnover.[5] The choice of a suitable directing group or ligand can often mitigate this issue.
-
Slow Decomposition: Even without the immediate formation of palladium black, the catalyst may be slowly decomposing over the reaction time. This can be due to residual oxygen or thermal instability.[5]
-
-
Insufficient Catalyst Loading for Full Conversion:
-
The initial catalyst loading might be sufficient to initiate the reaction but not enough to drive it to completion, especially if there is slow deactivation occurring simultaneously. A higher catalyst loading might be necessary to achieve full conversion.
-
Strategies to Overcome Stalling:
-
Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, a portion can be added at the start of the reaction, and another portion can be added when the reaction rate slows down.
-
Re-evaluate Ligand Choice: A more robust ligand that provides better stabilization to the palladium center could prevent deactivation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Sonogashira coupling with a 2-ethynyl-1H-indole derivative?
A1: A common starting point for catalyst loading in Sonogashira reactions is in the range of 0.5 to 5 mol% for the palladium catalyst.[8] For the copper(I) co-catalyst (e.g., CuI), a similar or slightly higher loading is often used. The optimal loading is highly dependent on the specific substrates and reaction conditions. For highly reactive substrates, catalyst loading can sometimes be reduced to as low as 0.025 mol%.[9]
Q2: How does the choice of palladium precatalyst affect the required loading?
A2: The choice of precatalyst can influence the efficiency of the generation of the active Pd(0) species. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air and moisture than Pd(0) sources like Pd(PPh₃)₄.[7] However, the in situ reduction of Pd(II) may not be 100% efficient, potentially requiring a slightly higher initial loading compared to a direct Pd(0) source.
Q3: Can the indole substrate itself act as a catalyst poison?
A3: Yes, particularly in palladium-catalyzed C-H activation reactions, the strongly coordinating nitrogen atom of the indole can, in some cases, lead to catalyst inhibition, especially if the desired reaction does not proceed efficiently.[5] The choice of a suitable directing group or ligand can often mitigate this issue.
Q4: What is palladium black, and how can I prevent its formation?
A4: Palladium black is finely divided, amorphous palladium metal that has precipitated from the reaction mixture. It is a common form of deactivated catalyst in palladium-catalyzed reactions.[6] Its formation is often due to the aggregation of Pd(0) species, which can be caused by high temperatures, the absence of stabilizing ligands, or the presence of impurities.[5] To prevent its formation, you can:
-
Use an appropriate phosphine ligand that stabilizes the Pd(0) species.
-
Avoid excessively high reaction temperatures.[5]
-
Ensure your reagents and solvents are pure and free of oxygen.[6]
Q5: Is it possible to regenerate a deactivated catalyst from an indole allylation reaction?
A5: In general, regenerating a heterogeneous catalyst that has been deactivated in situ is challenging. For homogeneous catalysts that have decomposed to palladium black, regeneration is not practical within the reaction mixture. The focus should be on preventing deactivation in the first place.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Sonogashira Coupling of 2-Ethynyl-1H-indole
This protocol provides a framework for systematically evaluating the effect of catalyst loading.
-
Reaction Setup:
-
To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), the copper(I) iodide co-catalyst (e.g., 2 mol%), and the palladium catalyst at varying loadings (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).
-
Seal the vials with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Reagent Addition:
-
Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) via syringe.
-
Add the 2-ethynyl-1H-indole derivative (1.1-1.2 equiv) via syringe.
-
-
Reaction and Monitoring:
-
Analysis:
-
Compare the conversion rates and final yields across the different catalyst loadings to determine the optimal concentration.
-
Data Presentation:
| Catalyst Loading (mol%) | Time to Completion (h) | Yield (%) | Observations |
| 0.5 | >24 (incomplete) | 45 | Sluggish reaction |
| 1.0 | 12 | 85 | Clean reaction |
| 2.0 | 6 | 92 | Faster reaction rate |
| 5.0 | 6 | 90 | No significant improvement over 2.0 mol%, potential for side products |
Visualizing Key Relationships
The Interplay of Reaction Parameters
The following diagram illustrates the interconnectedness of various parameters in optimizing a catalyzed reaction involving 2-ethynyl-1H-indole.
Caption: Interplay of catalytic system and reaction conditions on the outcome.
References
- Technical Support Center: Catalyst Deactivation in Indole Allyl
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. (URL: [Link])
- Troubleshooting guide for Sonogashira coupling failures - Benchchem. (URL: )
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Li, C.-Y., et al. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 23(10), 2485. (URL: [Link])
-
Bandini, M., & Gualandi, A. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1799-1813. (URL: [Link])
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2005). Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium. Tetrahedron, 61(46), 10958-10964. (URL: [Link])
-
Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])
-
Kainz, Q. M., et al. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. (URL: [Link])
-
Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(10), 458. (URL: [Link])
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (URL: )
-
Lei, Z., et al. (2015). Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity. Chemical Communications, 51(33), 7136-7139. (URL: [Link])
-
Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ResearchGate. (URL: [Link])
-
CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. (URL: [Link])
-
Sonogashira troubleshooting help needed. Reddit. (URL: [Link])
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Chen, C.-Y., & Lieberman, D. R. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(8), 3847-3856. (URL: [Link])
-
Wu, J., et al. (2017). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Chinese Chemical Letters, 28(2), 344-347. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Sonogashira Coupling Reaction Mechanism - YouTube. (URL: [Link])
-
Monitoring Reactions by TLC. Washington State University. (URL: [Link])
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. (URL: [Link])
-
Shah, T. A., et al. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(5), 572-587. (URL: [Link])
-
Synthesis of 2-substituted 3-halo-1H-indoles via the annulation of 2-ethynyl benzeneamines. ResearchGate. (URL: [Link])
-
Simultaneous Functionalization and Cyclization of 2-Ethynylaniline Derivatives to Indoles. ResearchGate. (URL: [Link])
-
Ferlin, F., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3894. (URL: [Link])
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology. (URL: [Link])
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. (URL: [Link])
-
Bouattour, R., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2991. (URL: [Link])
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Navigating the Critical Role of Temperature in 2-Ethynyl-1H-indole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-ethynyl-1H-indole, a valuable building block in medicinal chemistry and materials science, is a process sensitive to a variety of reaction parameters.[1] Among these, precise temperature control is paramount to ensure optimal yield, purity, and reaction stability. This technical support center provides a comprehensive guide to troubleshooting common issues and answering frequently asked questions related to temperature management during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of 2-ethynyl-1H-indole?
The optimal temperature for 2-ethynyl-1H-indole synthesis is highly dependent on the specific synthetic route employed. Common methods include Sonogashira coupling and various cyclization reactions of 2-ethynylaniline derivatives.[2][3]
-
Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl or vinyl halide, can often be carried out under mild conditions, sometimes even at room temperature.[3] However, for less reactive substrates, such as aryl bromides, heating may be necessary.[3]
-
Cyclization of 2-Ethynylaniline Derivatives: Copper-catalyzed cyclizations can proceed at room temperature in a mixed solvent system of water and methanol.[4] Palladium-catalyzed cyclizations in an aqueous micellar medium have been successfully performed at 80°C.[5] Some metal-free cyclizations in water may require higher temperatures, around 130°C. Microwave-assisted synthesis has also been explored, with temperatures reaching up to 200°C for short durations.[6]
Q2: How do temperature fluctuations impact the yield and purity of 2-ethynyl-1H-indole?
Inconsistent temperature control can lead to several undesirable outcomes:
-
Low Yield: If the temperature is too low, the reaction rate may be too slow, resulting in incomplete conversion of starting materials within a practical timeframe. Conversely, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product, also lowering the yield.
-
Formation of Side Products: Elevated temperatures can promote side reactions, such as dimerization or polymerization of the alkyne starting material, or other unwanted transformations.[5][7] For instance, in some syntheses of indole derivatives, high temperatures can lead to the formation of cinnoline derivatives or bis-indoles.[7]
-
Reduced Purity: The presence of side products necessitates more extensive purification steps, which can lead to product loss and increased costs.
Q3: What are the best practices for monitoring and controlling the reaction temperature?
-
Accurate Measurement: Use a calibrated thermometer or temperature probe placed directly in the reaction mixture to ensure an accurate reading of the internal temperature. An external oil bath thermometer may not reflect the true temperature of the reaction.[5]
-
Consistent Heating: Employ a reliable heating source such as a heating mantle with a temperature controller, an oil bath, or a digitally controlled hot plate to maintain a stable temperature.
-
Efficient Stirring: Ensure vigorous and consistent stirring to promote even heat distribution throughout the reaction mixture and prevent localized overheating.
-
Controlled Cooling: For exothermic reactions or when needing to quench the reaction, have a cooling bath (e.g., ice-water or dry ice-acetone) readily available.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Question: My reaction has been running for the expected duration, but analysis (e.g., TLC, LC-MS) shows a low conversion of starting materials. What temperature-related adjustments should I consider?
Answer:
Low conversion is often a sign of insufficient activation energy. Here’s a systematic approach to troubleshooting:
-
Verify Temperature: Double-check that your heating apparatus is functioning correctly and that the internal reaction temperature matches the target temperature of the protocol.
-
Incremental Temperature Increase: If the temperature is accurate but conversion remains low, a modest increase in temperature may be necessary. It is advisable to raise the temperature in small increments (e.g., 5-10°C) and monitor the reaction progress closely to avoid promoting side reactions. Some substrates, particularly those with electron-donating groups, may require higher temperatures to achieve full conversion.[8]
-
Consider Solvent Choice: The boiling point of your solvent limits the maximum achievable reaction temperature. If a higher temperature is required, you may need to switch to a higher-boiling solvent, ensuring it is compatible with your reaction chemistry.
-
Catalyst Activity: In catalyzed reactions, low temperatures might not be sufficient to activate the catalyst effectively. Ensure you are operating within the optimal temperature range for the specific catalyst system you are using.
Experimental Workflow for Temperature Optimization
Caption: A decision-making workflow for addressing low reaction conversion by optimizing temperature.
Issue 2: Formation of Significant Side Products
Question: My reaction yields the desired 2-ethynyl-1H-indole, but it is contaminated with a significant amount of impurities. Could the reaction temperature be the cause?
Answer:
Yes, elevated or poorly controlled temperatures are a common culprit for the formation of side products.
-
Lower the Reaction Temperature: The most direct approach is to lower the reaction temperature. Even a small reduction (e.g., 5-10°C) can significantly impact the selectivity of the reaction, favoring the desired product over undesired pathways.[7] This may require a longer reaction time to achieve full conversion.
-
Controlled Addition of Reagents: For highly exothermic reactions, adding one of the reagents slowly and at a controlled rate can help to dissipate heat and maintain a stable internal temperature, thus minimizing the formation of byproducts.
-
Investigate Catalyst Loading: In some cases, high catalyst loading combined with elevated temperatures can lead to over-reactivity and the formation of impurities. Consider reducing the catalyst concentration in conjunction with temperature adjustments.
Table 1: Temperature Effects on 2-Ethynyl-1H-indole Synthesis
| Issue | Potential Cause (Temperature-Related) | Recommended Action |
| Low Yield | Reaction temperature too low, insufficient activation energy. | Incrementally increase temperature, monitor progress. |
| Reaction temperature too high, causing degradation. | Decrease temperature, consider a more stable solvent. | |
| Side Product Formation | Reaction temperature too high, promoting alternative reaction pathways. | Lower the reaction temperature, even if it extends the reaction time. |
| Reaction Instability | Exothermic reaction with poor heat dissipation. | Ensure efficient stirring and consider controlled addition of reagents. |
Issue 3: Reaction Appears Unstable or Uncontrolled
Question: Upon adding a reagent or heating the reaction mixture, I observe a rapid, uncontrolled increase in temperature and/or pressure. How can I manage this?
Answer:
An uncontrolled exothermic reaction can be dangerous and detrimental to your synthesis.
-
Immediate Cooling: Have an ice bath readily available to quickly cool the reaction vessel if the temperature begins to rise uncontrollably.
-
Slow Reagent Addition: As mentioned previously, adding reagents portion-wise or via a syringe pump allows for better control over the reaction rate and heat generation.
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated during the reaction, acting as a heat sink.
-
Pre-cooling: For highly reactive starting materials, consider cooling the reaction mixture before the addition of the final, initiating reagent.
Key Considerations for Stable Synthesis
-
Stability of 2-Ethynyl-1H-indole: The indole nucleus is generally stable, but the ethynyl group can be reactive under certain conditions.[1][9] High temperatures in the presence of certain catalysts or reagents could lead to unwanted transformations.
-
Reaction-Specific Optimization: The optimal temperature is not a one-size-fits-all parameter. It must be empirically determined for your specific substrate, catalyst, and solvent system.[10]
-
Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment. Be prepared for potential exothermic events, especially when working with new or scaled-up reactions.
Reaction Pathway Temperature Dependence
Caption: The influence of temperature on the outcome of 2-ethynyl-1H-indole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Hiroya, K., Itoh, S., & Sakamoto, T. (2005). Efficient Indole Synthesis from 2-Ethynylaniline. Tetrahedron, 61(45), 10958–10964.
- Cintori, S., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3917.
- Wu, J.-S., et al. (2017). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Chinese Chemical Letters, 28(2), 344-347.
- Barberis, C., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2945.
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Bargiggia, F., et al. (2012). Microwave-assisted synthesis of indole. Tetrahedron, 68(35), 7235-7240.
- Mitchell, E. A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2253-2263.
- Chen, J., et al. (2017). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 15(3), 549-553.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Reddy, K. S., et al. (2023). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Asian Journal of Organic Chemistry, 12(8), e202300241.
-
PubChem. (n.d.). 2-Ethynyl-1H-indole. Retrieved from [Link]
- Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 645-650.
- de Oliveira, G. A., et al. (2025). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record, 25(1), e202500121.
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Technical Support Center: Copper Removal from Indole-Triazole Adducts
Topic: Removing Copper Residues from 2-Ethynyl-1H-indole Click Products Ticket ID: #CU-REM-IND-001 Assigned Specialist: Senior Application Scientist, Purification Division
Executive Summary
You are likely experiencing difficulty removing copper from your click chemistry product because 2-substituted indoles coupled with 1,2,3-triazoles form a "pincer-like" chelation pocket. Unlike simple alkyl triazoles, the indole nitrogen (a Lewis base) and the triazole nitrogens cooperate to bind Cu(I) and Cu(II) species with high affinity. Standard aqueous washes often fail because this copper-ligand complex is highly lipophilic, dragging the metal into your organic phase.
This guide provides a tiered troubleshooting approach, moving from standard extraction modifications to high-performance scavenging for biological assays.
Module 1: Diagnostic & Decision Matrix
Is Copper Your Problem? Before altering your workflow, confirm the contamination.
-
Visual Cue: A persistent green, blue, or grey tint in your solid product.
-
NMR Artifacts: Broadening of proton signals (paramagnetic relaxation) or "missing" peaks near the triazole/indole junction.
-
MS Isotope Pattern: An unexpected cluster pattern (Cu has two isotopes, ⁶³Cu and ⁶⁵Cu, in a ~2:1 ratio) shifted by +63/65 mass units.
Decision Tree: Selecting the Right Protocol
Use the following logic flow to determine the best purification method for your specific scale and purity requirement.
Figure 1: Decision matrix for selecting the appropriate copper removal protocol based on downstream application.
Module 2: The Protocols
Protocol A: Modified Liquid-Liquid Extraction (The "Quick Fix")
Best for: Synthetic intermediates where trace (<50 ppm) copper is acceptable.
The Logic: Standard EDTA washes are often too acidic or not aggressive enough to break the Indole-Cu bond. We use ammonium hydroxide to form the water-soluble
Step-by-Step:
-
Dissolve: Dissolve your crude reaction mixture in a significant volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred as it coordinates less with Cu than chlorinated solvents, aiding partition.
-
The "Blue" Wash: Wash the organic layer with 10% aqueous
(Ammonium Hydroxide) .-
Observation: The aqueous layer should turn vibrant blue (Cu-Ammonia complex).
-
Repeat: Repeat this wash until the aqueous layer is colorless (usually 2-3 times).
-
-
The Chelating Wash: Wash once with 0.1 M EDTA (pH 8-9) .
-
Why pH 8? EDTA is most effective when fully deprotonated (
form). Acidic washes may protonate the indole, leading to dimerization (see FAQ).
-
-
Dry & Concentrate: Dry over
(Sodium Sulfate), filter, and concentrate.
Protocol C: Solid-Supported Scavengers (The Gold Standard)
Best for: Biological assays (IC50 determination), cell culture, or when Protocol A fails. The Logic: Silica-supported thiols (Si-Thiol) have a binding constant for Cu that is orders of magnitude higher than the indole-triazole pocket. This is a thermodynamic displacement.
Materials:
-
Silica-supported Thiol (e.g., SiliaMetS® Thiol or QuadraPure™ TU).
-
Solvent: THF, DCM, or MeOH.
Step-by-Step:
-
Calculate Loading: Determine the theoretical mmols of Copper catalyst used in your reaction. Use 4-5 equivalents of scavenger relative to the copper (not the substrate).
-
Incubation: Add the resin to your crude reaction mixture (dissolved in solvent).
-
Conditions: Stir gently for 4–12 hours at room temperature or 40°C.
-
Tip: Visual check—the resin often turns green/black as it captures Cu.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE frit or a Celite pad to remove the resin.
-
Analysis: The filtrate is now Cu-free.
Module 3: Troubleshooting & FAQs
Q1: Why can't I just use an acid wash (1M HCl) like normal?
A: Avoid strong acids with indoles. While protonating the triazole would break the copper chelation, 2-substituted indoles are electron-rich and prone to acid-catalyzed electrophilic substitution at the C3 position. Strong acid (HCl/H₂SO₄) can cause:
-
Dimerization: Two indole molecules linking together.
-
Polymerization: Formation of an insoluble tar. Recommendation: Stick to basic (Ammonium Hydroxide) or neutral (EDTA) conditions.
Q2: My product is still green after Protocol A. What now?
A: You likely have a "Lipophilic Trap." The Indole-Triazole-Cu complex is so greasy it refuses to partition into the water layer. The Fix: Switch to Protocol C (Scavengers) . If you lack scavengers, try a Diethyldithiocarbamate (DDC) wash.
-
Caution: Sodium DDC forms a brown precipitate with Copper. You must filter this solid off before separating layers, or it will redissolve.
Q3: What are the regulatory limits for Copper in my final compound?
If this is for pharmaceutical development, you must adhere to ICH Q3D guidelines.[1]
| Administration Route | Permitted Daily Exposure (PDE) | Concentration Limit (assuming 10g daily dose) |
| Oral | 3400 µ g/day | 340 ppm |
| Parenteral (Injection) | 340 µ g/day | 34 ppm |
| Inhalation | 34 µ g/day | 3.4 ppm |
Table 1: ICH Q3D Limits for Copper Impurities.
Module 4: The Mechanism of Failure
Understanding why purification fails helps you prevent it. The diagram below illustrates the chelation trap formed by your specific substrate.
Figure 2: The "Chelation Trap." The triazole nitrogen and indole NH create a stable pocket for Copper. Thiol scavengers break this by offering a superior binding site.
References
-
ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Guideline for Elemental Impurities Q3D(R2), 2022.
-
Copper Removal Efficiency. Campbell, C. D., et al. "Evaluation of Copper Scavengers for CuAAC Reactions." Organic Process Research & Development, 2017.
- Indole Reactivity. Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Chapter on Indole electrophilic substitution and acid sensitivity).
-
Silica Scavengers. SiliaMetS® Thiol Product Specifications & Application Notes. SiliCycle Inc.
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of 2-Ethynyl-1H-indole: Elucidating a Bifunctional Scaffold
In the landscape of modern medicinal chemistry and materials science, indole derivatives continue to emerge as privileged scaffolds. The introduction of an ethynyl group at the 2-position of the indole ring system imparts unique chemical reactivity and structural properties, making 2-ethynyl-1H-indole a valuable synthon for the construction of complex molecular architectures. Infrared (IR) spectroscopy serves as a rapid and indispensable tool for the structural verification of such molecules, providing a distinct vibrational fingerprint of their key functional groups. This guide provides an in-depth analysis of the characteristic IR absorption peaks of 2-ethynyl-1H-indole, benchmarked against its parent indole and a generic terminal alkyne, to offer researchers a clear framework for spectral interpretation.
The Structural Rationale: Why IR Spectroscopy is a Definitive Tool
The molecular architecture of 2-ethynyl-1H-indole is a composite of three distinct vibrational systems: the indole nucleus, the terminal alkyne, and the aromatic system. Each of these components possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies. The diagnostic power of IR spectroscopy lies in its ability to simultaneously probe these functionalities, confirming the presence of both the indole N-H and the terminal alkyne C-H and C≡C bonds in a single experiment. This is particularly crucial for distinguishing the target molecule from starting materials or potential side-products during a synthesis campaign.
A Comparative Deconstruction of Vibrational Modes
To fully appreciate the IR spectrum of 2-ethynyl-1H-indole, it is instructive to first consider the spectra of its constituent parts: the indole ring and a terminal alkyne.
The Indole Signature: The IR spectrum of indole is dominated by the vibrations of the heterocyclic ring. A prominent feature is the N-H stretching vibration, which typically appears as a sharp peak around 3406 cm⁻¹[1]. The aromatic C-H stretching vibrations of the benzene and pyrrole rings are observed in the 3000-3100 cm⁻¹ region[2][3]. The fingerprint region is rich with information, containing characteristic aromatic C=C stretching bands at approximately 1508 cm⁻¹ and 1577 cm⁻¹, as well as in-ring C-C stretching vibrations at 1616 cm⁻¹ and 1456 cm⁻¹[1].
The Terminal Alkyne Signature: Terminal alkynes are readily identified by two key absorptions. The most diagnostic is the ≡C-H stretching vibration, which presents as a strong and sharp band in the 3330-3270 cm⁻¹ range[4][5][6]. The second characteristic peak is the C≡C triple bond stretch, which is typically found between 2260-2100 cm⁻¹[4][6]. While this peak can be weak, its position in a relatively uncongested region of the spectrum makes it highly informative[7].
The Predicted IR Spectrum of 2-Ethynyl-1H-indole
By combining the spectral features of the indole nucleus and the terminal alkyne, we can predict the characteristic IR spectrum of 2-ethynyl-1H-indole. The spectrum is expected to display a unique combination of peaks that unequivocally confirms its structure:
-
N-H Stretch: A sharp peak around 3400 cm⁻¹, characteristic of the indole N-H group.
-
≡C-H Stretch: A strong, sharp absorption near 3300 cm⁻¹, indicative of the terminal alkyne C-H bond[2][3][8].
-
Aromatic C-H Stretch: A series of weaker bands just above 3000 cm⁻¹.
-
C≡C Stretch: A weak to medium, sharp peak in the 2100-2250 cm⁻¹ region, confirming the presence of the alkyne triple bond[3][8].
-
Aromatic C=C and C-C Stretches: A series of absorptions in the 1450-1620 cm⁻¹ range, characteristic of the indole ring system.
The presence of both the N-H stretch and the two distinct alkyne-related absorptions provides a robust confirmation of the 2-ethynyl-1H-indole structure.
Comparative Data Summary
The following table provides a side-by-side comparison of the key IR absorption frequencies for indole, a generic terminal alkyne, and the predicted values for 2-ethynyl-1H-indole.
| Vibrational Mode | Indole (cm⁻¹) | Terminal Alkyne (cm⁻¹) | Predicted 2-Ethynyl-1H-indole (cm⁻¹) | Characteristics |
| N-H Stretch | ~3406[1] | N/A | ~3400 | Sharp, Medium Intensity |
| ≡C-H Stretch | N/A | 3330-3270[4][5][6] | ~3300 | Strong, Sharp |
| Aromatic C-H Stretch | 3022-3049[1] | N/A | ~3050 | Weak to Medium, Multiple Bands |
| C≡C Stretch | N/A | 2260-2100[4][6] | 2100-2250[3][8] | Weak to Medium, Sharp |
| Aromatic C=C Stretch | 1508, 1577[1] | N/A | ~1500-1600 | Medium to Strong |
| In-ring C-C Stretch | 1456, 1616[1] | N/A | ~1450-1620 | Medium to Strong |
Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid Sample
The following is a generalized procedure for obtaining a high-quality FT-IR spectrum of a solid organic compound like 2-ethynyl-1H-indole using the Attenuated Total Reflectance (ATR) technique.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its prerequisite system checks.
-
Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and allow it to fully evaporate. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.
-
Sample Preparation: Place a small, representative amount of the solid 2-ethynyl-1H-indole sample onto the ATR crystal.
-
Sample Engagement: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
-
Cleaning: After analysis, clean the ATR crystal and press thoroughly.
dot graph TD subgraph "Experimental Workflow for IR Analysis" A[Instrument Preparation & Background Scan] --> B[Sample Placement on ATR Crystal]; B --> C[Apply Pressure & Ensure Contact]; C --> D[Acquire Sample Spectrum]; D --> E[Data Processing & Analysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 linkStyle default fill:none,stroke:#4285F4,stroke-width:2px
A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.
Visualizing the Key Vibrational Modes of 2-Ethynyl-1H-indole
The following diagram illustrates the molecular structure of 2-ethynyl-1H-indole and highlights the bonds responsible for its characteristic IR absorptions.
// Nodes for the indole ring N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; H_N [label="H", pos="-0.5,1.2!", fontcolor="#202124"]; C2 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C3a [label="C", pos="0,-1.2!", fontcolor="#202124"]; C4 [label="C", pos="-1.2,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="-2.4,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="-2.4,0.5!", fontcolor="#202124"]; C7 [label="C", pos="-1.2,1.2!", fontcolor="#202124"]; C7a [label="C", pos="-1.2,0!", fontcolor="#202124"];
// Nodes for the ethynyl group C8 [label="C", pos="2.4,0.5!", fontcolor="#202124"]; C9 [label="C", pos="3.6,0.5!", fontcolor="#202124"]; H_C9 [label="H", pos="4.8,0.5!", fontcolor="#202124"];
// Edges for the indole ring edge [penwidth=2]; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a;
// Double bonds in the indole ring edge [penwidth=4]; C2 -- C3 [style=invis]; C4 -- C5 [style=invis]; C6 -- C7 [style=invis];
// Edges for the ethynyl group edge [penwidth=2]; C2 -- C8; edge [penwidth=4]; C8 -- C9 [label=" C≡C Stretch\n~2150 cm⁻¹", fontcolor="#EA4335", color="#EA4335"]; edge [penwidth=2]; C9 -- H_C9;
// Highlighted bonds and their labels
edge [penwidth=3, style=dashed];
N1 -- H_N [label=" N-H Stretch\n3400 cm⁻¹", fontcolor="#34A853", color="#34A853"];
C9 -- H_C9 [label=" ≡C-H Stretch\n3300 cm⁻¹", fontcolor="#FBBC05", color="#FBBC05"];
// Dummy nodes for aromatic C-H label C4_H [label="H", pos="-1.2,-1.9!", fontcolor="#202124"]; C5_H [label="H", pos="-3.1,-0.5!", fontcolor="#202124"]; C6_H [label="H", pos="-3.1,0.5!", fontcolor="#202124"]; C7_H [label="H", pos="-1.2,1.9!", fontcolor="#202124"]; C3_H [label="H", pos="1.9,-0.5!", fontcolor="#202124"];
edge [penwidth=2, style=solid]; C4 -- C4_H; C5 -- C5_H; C6 -- C6_H; C7 -- C7_H; C3 -- C3_H;
// Label for aromatic C-H node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; aromatic_CH [label="Aromatic C-H Stretches\n~3050 cm⁻¹", pos="-3.5, -1.5!"]; }
Key vibrational modes of 2-ethynyl-1H-indole and their approximate IR frequencies.
Conclusion
The infrared spectrum of 2-ethynyl-1H-indole is a powerful diagnostic tool that provides clear and convincing evidence of its chemical structure. The simultaneous appearance of a sharp N-H stretch around 3400 cm⁻¹, a strong and sharp ≡C-H stretch near 3300 cm⁻¹, and a C≡C triple bond stretch in the 2100-2250 cm⁻¹ region serves as a unique spectral fingerprint. By understanding these characteristic peaks in comparison to the spectra of indole and simple terminal alkynes, researchers can confidently identify and characterize this versatile synthetic building block.
References
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Shurvell, H. F., & Pinzuti, L. (1966). Infrared Spectra of Some Indole and Pyrrole Compounds. Canadian Journal of Chemistry, 44(2), 125-134. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
-
LibreTexts. (2023, August 8). 14.2.3: Spectroscopy of the Alkynes. Chemistry LibreTexts. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]
-
ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved from [Link]
-
Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Indole. In NIST WebBook. Retrieved from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Liu, X. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Reactivity Comparison: 2-Ethynyl-1H-indole vs. 3-Ethynyl-1H-indole
This guide provides a technical comparison of 2-Ethynyl-1H-indole and 3-Ethynyl-1H-indole , focusing on their divergent reactivity profiles, electronic stability, and applications in heterocyclic synthesis.
Executive Summary
The positional isomerism of the ethynyl group on the indole core (C2 vs. C3) dictates a fundamental split in reactivity and stability.
-
3-Ethynyl-1H-indole acts as an electron-rich push-pull system . The direct conjugation of the nitrogen lone pair with the alkyne via the C3 position renders it highly nucleophilic but kinetically unstable (prone to polymerization). It is a "hot" electrophile trap often requiring N-protection.
-
2-Ethynyl-1H-indole behaves as a stable, isolable building block . The C2 position is less electron-rich, making the alkyne less polarized and more amenable to controlled transition-metal catalysis (e.g., Gold(I/III)) for constructing fused polycycles like carbazoles.
| Feature | 2-Ethynyl-1H-indole | 3-Ethynyl-1H-indole |
| Stability | High (Stable solid) | Low (Polymerizes/Oxidizes; often oil) |
| Electronic Bias | Moderate Nucleophile | Strong Donor (Push-Pull character) |
| Primary Synthesis | Sonogashira Coupling | Corey-Fuchs Alkynylation |
| Key Application | Gold-catalyzed Annulations | Push-Pull Chromophores / Michael Donors |
| Handling | Standard benchtop | Store cold/dark; N-protection recommended |
Electronic Landscape & Stability Mechanisms
The reactivity difference is rooted in the resonance contributions of the indole nitrogen.
The "Instability" of the C3-Isomer
In 3-ethynylindole , the nitrogen lone pair can donate electron density directly into the alkyne terminus through the C2=C3 double bond. This creates a resonance structure with significant carbanionic character at the terminal alkyne carbon and a cationic iminium species. This polarization lowers the activation energy for self-polymerization and oxidation.
The "Robustness" of the C2-Isomer
In 2-ethynylindole , the resonance pathway is cross-conjugated. The electron density from nitrogen must pass through the phenyl ring or disrupt the pyrrole aromaticity to reach the alkyne effectively. Consequently, the alkyne retains more "true" triple-bond character, enhancing stability.
Synthesis Protocols
Protocol A: Synthesis of 2-Ethynyl-1H-indole (Sonogashira Route)
Best for: Scalable production of stable precursors.
-
Reagents: 2-Iodo-1-(phenylsulfonyl)-1H-indole (1.0 equiv), Trimethylsilylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 equiv).
-
Conditions: THF, Room Temperature, 4-6 hours.
-
Deprotection: Treat the TMS-intermediate with K₂CO₃ in MeOH/THF to yield the free terminal alkyne.
-
Note: The N-phenylsulfonyl group is often used to prevent copper chelation by the free indole nitrogen, though free N-H indoles can sometimes be coupled directly using specialized ligands.
Protocol B: Synthesis of 3-Ethynyl-1H-indole (Corey-Fuchs Route)
Best for: Generating the unstable 3-isomer immediately prior to use.
-
Precursor: Indole-3-carboxaldehyde.
-
Step 1 (Gem-dibromide): React aldehyde with CBr₄ (1.5 equiv) and PPh₃ (3.0 equiv) in CH₂Cl₂ at 0°C to RT. Yields 3-(2,2-dibromovinyl)indole.
-
Step 2 (Alkynylation): Treat the gem-dibromide with n-BuLi (2.2 equiv) in THF at -78°C.
-
Critical Safety: Quench at low temperature. The product is heat-sensitive.
-
Storage: If not used immediately, store as a solution in benzene/toluene at -20°C. Do not concentrate to dryness if avoidable.
Comparative Reactivity Profiles
Case Study 1: Gold(I)-Catalyzed Annulations
Gold catalysis exploits the "alkynophilicity" of Au(I) salts. The position of the alkyne dictates the mode of cyclization.
-
2-Ethynylindole: Undergoes 5-endo-dig or 6-endo-dig cyclizations when reacted with external nucleophiles (like ketones or alkynes) to form Carbazoles . The Au activates the triple bond, and the nucleophile attacks, followed by cyclization onto the C3 position.
-
3-Ethynylindole: Often reacts via a hydroarylation pathway. When coupled with an external alkyne, the indole C2 attacks the activated external alkyne, leading to bis-indolyl frameworks or complex fused systems, rather than simple annulation onto the indole core itself.
Case Study 2: Cycloadditions (Diels-Alder)[1][2][3]
-
2-Ethynylindole: Can act as a dienophile, or if converted to a 2-vinylindole, a diene. In [4+2] reactions, it is a robust partner for electron-deficient dienes.
-
3-Ethynylindole: Due to steric bulk at C3 and electronic richness, it is a poor dienophile for standard inverse-electron-demand Diels-Alder reactions unless the nitrogen is strongly electron-withdrawing (e.g., N-Boc, N-Tosyl).
Detailed Experimental Protocol: Gold-Catalyzed Carbazole Synthesis
Target: Synthesis of substituted carbazole from 2-ethynylindole and a ketone.
Rationale: This protocol validates the stability and utility of the 2-isomer. The reaction proceeds via a cascade involving condensation and cyclization.
-
Reagents:
-
2-Ethynyl-1-tosyl-1H-indole (0.5 mmol)
-
Acetophenone (1.0 equiv)
-
Catalyst: AuCl₃ (5 mol%) or NaAuCl₄ (5 mol%)
-
Solvent: Ethanol (2.0 mL)
-
-
Procedure:
-
Step 1: Charge a flame-dried reaction vial with the indole and ketone.
-
Step 2: Add Ethanol (anhydrous not strictly required for Au(III), but preferred).
-
Step 3: Add the Gold catalyst. Seal the vial.
-
Step 4: Stir at Room Temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Step 5: Upon completion, filter through a short pad of silica gel to remove gold residues.
-
Step 6: Concentrate and purify via column chromatography.
-
-
Expected Outcome: Formation of a 1,3-disubstituted carbazole.
-
Mechanism Check: If the reaction fails, ensure the indole N is protected. Free N-H can coordinate to Au(III) and poison the catalyst.
References
-
Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: Arcadi, A., Bianchi, G., & Marinelli, F. (2004). Synthesis, 610-618. Link
-
Corey-Fuchs Reaction Overview: Organic Chemistry Portal. Corey-Fuchs Reaction. Link
-
Gold-catalyzed benzannulations of 2-alkenylindoles: Chemical Communications (RSC). Gold-catalyzed benzannulations of 2-alkenylindoles with alkynes. Link
-
Optical properties of 3-substituted indoles: PMC (NIH). Optical properties of 3-substituted indoles. Link
-
Indole-to-Carbazole Strategy: Chen, S., et al. (2016).[1] Organic Letters. Link
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Indole and 2-Ethynyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of the foundational aromatic heterocycle, indole, and its C2-substituted analogue, 2-ethynyl-1H-indole. As a Senior Application Scientist, this document is structured to offer not only a direct comparison of their spectroscopic properties but also to elucidate the underlying electronic principles and provide a robust experimental framework for researchers.
Introduction: The Indole Chromophore and the Influence of π-System Extension
The indole ring system is a ubiquitous scaffold in biologically active molecules, most notably in the amino acid tryptophan. Its inherent fluorescence and UV absorption characteristics make it a valuable intrinsic probe for studying protein structure and dynamics. The UV-Vis absorption spectrum of indole is characterized by two main absorption bands originating from π→π* electronic transitions, designated as the ¹Lb and ¹La bands. The ¹Lb band, which is lower in energy and appears at longer wavelengths, is typically structured, while the higher-energy ¹La band is generally broad and more intense.
Substitution on the indole ring can significantly modulate its electronic and, consequently, its photophysical properties. The introduction of an ethynyl group (-C≡CH) at the C2 position, as in 2-ethynyl-1H-indole, extends the conjugated π-system of the molecule. This extension is anticipated to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to predictable shifts in the UV-Vis absorption spectrum.
Comparative UV-Vis Spectral Analysis
The UV-Vis absorption spectrum of indole in a non-polar solvent like cyclohexane typically exhibits a structured ¹Lb band with maxima around 270-290 nm and a more intense, broader ¹La band around 220 nm. The introduction of an ethynyl group at the C2 position is expected to cause a bathochromic (red) shift in these absorption bands. This is because the triple bond of the ethynyl group participates in the π-conjugation of the indole ring, effectively increasing the delocalization of the π-electrons and reducing the energy required for electronic excitation.
| Compound | Solvent | ¹Lb Band (λmax, nm) | ¹La Band (λmax, nm) | Molar Absorptivity (ε) |
| Indole | Cyclohexane | ~270, ~280, ~288 | ~220 | Moderate to High |
| 2-Ethynyl-1H-indole | Cyclohexane | Predicted: ~280-300 | Predicted: ~230-240 | Predicted: Similar to or higher than indole |
Note: The values for 2-Ethynyl-1H-indole are predictive and based on the known effects of ethynyl substitution on aromatic chromophores.
The Underlying Electronic Transitions
The UV-Vis absorption of indole and its derivatives is governed by the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. The two lowest energy transitions in indole are π→π transitions, leading to the characteristic ¹Lb and ¹La excited states.
Caption: Electronic transitions in the indole chromophore and the effect of C2-ethynyl substitution.
The ethynyl group at the C2 position extends the π-conjugation of the indole ring. This extension leads to a delocalization of the electron density over a larger area, which in turn lowers the energy levels of the molecular orbitals, including the HOMO and LUMO. The energy difference between these orbitals (the HOMO-LUMO gap) is consequently reduced. According to the relationship E = hc/λ (where E is energy, h is Planck's constant, c is the speed of light, and λ is wavelength), a smaller energy gap corresponds to absorption at a longer wavelength. Therefore, a bathochromic shift is observed for both the ¹Lb and ¹La transitions.
Experimental Protocol for UV-Vis Absorption Spectroscopy
To ensure the acquisition of high-quality, reproducible UV-Vis absorption spectra for indole and 2-ethynyl-1H-indole, the following detailed protocol should be followed. This protocol is designed as a self-validating system, incorporating necessary checks for accuracy and reliability.
Materials and Equipment:
-
Indole and 2-Ethynyl-1H-indole (high purity)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh a precise amount of indole (e.g., 1-5 mg) and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.
-
Repeat the process for 2-ethynyl-1H-indole.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solutions to prepare a series of working solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert Law.
-
-
Spectrophotometer Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a clean, matched quartz cuvette with the spectroscopic grade solvent to be used as a blank.
-
Place the blank cuvette in both the sample and reference holders of the dual-beam spectrophotometer and run a baseline correction. This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution to be measured.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
-
Place the sample cuvette in the sample holder and acquire the absorption spectrum.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
-
Repeat the measurement for each working solution of both compounds.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for each compound to verify the linearity of the response and to calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).
-
Caption: Experimental workflow for obtaining and analyzing UV-Vis absorption spectra.
Conclusion
The introduction of a 2-ethynyl substituent to the indole scaffold is predicted to induce a bathochromic shift in its characteristic UV-Vis absorption bands. This is a direct consequence of the extension of the π-conjugated system, which lowers the HOMO-LUMO energy gap. This comparative guide provides a theoretical framework for understanding these spectral changes and a detailed experimental protocol for their empirical verification. For drug development professionals and researchers, understanding these structure-property relationships is crucial for the rational design of novel indole-based compounds with tailored photophysical properties for various applications, including fluorescent probes and photosensitizers.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]
-
Catalán, J., Pérez, P., Laynez, J. L., & Claramunt, R. M. (1991). The role of the excited-state charge distribution on the fluorescence emission of indoles. Journal of the American Chemical Society, 113(10), 3943–3949. [Link]
-
Marsh, N. D., & Wornat, M. J. (2000). The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons. Polycyclic Aromatic Compounds, 19(1-4), 263-276. [Link]
Safety Operating Guide
Personal protective equipment for handling 2-Ethynyl-1H-indole
Introduction: The Intersection of Utility and Reactivity[1]
2-Ethynyl-1H-indole (CAS: 100382-07-8) is a high-value scaffold in drug discovery, particularly prized for its terminal alkyne moiety which serves as a "handle" for Click Chemistry (CuAAC) and Sonogashira couplings.[1] However, the very features that make it useful—the electron-rich indole ring and the reactive ethynyl group—dictate its safety profile.[1]
As a Senior Application Scientist, I urge you to move beyond generic "lab safety" and adopt a protocol specific to reactive nitrogen heterocycles . This compound is not just an irritant; it is a light-sensitive, air-sensitive, and potentially polymerizable monomer.[1] This guide synthesizes standard GHS compliance with field-proven handling techniques to ensure both operator safety and compound integrity.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific threats posed by this molecule.[1][2] While often classified under generic "Irritant" categories, the terminal alkyne presents unique stability risks.[1]
Table 1: GHS Hazard Classifications & Reactivity Profile
| Hazard Category | GHS Code | Description | Mechanistic Insight |
| Skin Irritation | H315 | Causes skin irritation.[1] | Indole derivatives are lipophilic; they penetrate the stratum corneum easily, leading to dermatitis.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | Fine crystalline dust acts as a mechanical abrasive and chemical irritant to corneal tissue.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][3] | Inhalation of dust triggers mucosal inflammation.[1] |
| Reactivity | N/A | Polymerization Risk | The terminal alkyne ( |
Critical Safety Note: Terminal alkynes can form explosive metal acetylides if allowed to contact copper, silver, or mercury under basic conditions.[1] Ensure all spatulas and transfer tools are high-grade stainless steel or chemically resistant plastic.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Barrier Analysis" approach, prioritizing protection against fine particulate dust (solid phase) and solvent splashes (solution phase).
Table 2: Recommended PPE Specifications
| Body Area | PPE Standard | Specification & Rationale |
| Hand Protection | Nitrile Gloves (ASTM D6319) | Thickness: Minimum 5 mil (0.12 mm).[1] Protocol: Double-gloving recommended during weighing. Indoles can stain skin and cause sensitization; nitrile offers superior chemical resistance compared to latex. |
| Eye Protection | Chemical Goggles (ANSI Z87.[1]1) | Requirement: Unvented or indirectly vented goggles are mandatory when handling the solid powder.[1] Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1] |
| Respiratory | Engineering Control (Primary) | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1] Secondary: If hood work is impossible (not recommended), use a P100/N95 Particulate Respirator .[1] |
| Body Defense | Lab Coat (Nomex/Cotton) | Fit: Must button to the neck and have tight-fitting cuffs (knit wrists) to prevent dust migration up the sleeves.[1] |
Operational Protocol: Step-by-Step Handling
This protocol is designed to minimize static discharge (which disperses powder) and oxidative degradation.[1]
Phase A: Preparation & Weighing
-
Environmental Check: Verify fume hood airflow. Clear the deck of any metal salts or oxidizers.
-
Static Control: 2-Ethynyl-1H-indole is a dry organic solid prone to static charge.[1]
-
Transfer: Use a clean stainless steel or PTFE-coated spatula.[1] Avoid iron or rusty tools to prevent radical initiation of the alkyne.[1]
Phase B: Solubilization & Reaction Setup[1]
-
Solvent Choice: Dissolve in anhydrous solvents (DMSO, DMF, or DCM) depending on the application.[1]
-
Addition Rate: Add the solid to the solvent, not vice-versa, to prevent clumping.[1]
-
Inert Atmosphere: Once in solution, the indole ring is highly susceptible to photo-oxidation (turning red/brown).[1]
-
Action: Immediately purge the headspace with Nitrogen (
) or Argon ( ) and seal.
-
Phase C: Storage & Waste[5][6][7]
-
Storage: Store solid at 2–8°C (or -20°C for long term) in a dark, tightly sealed container.
-
Disposal:
Decision Logic Visualization
The following diagram illustrates the safety decision tree for handling 2-Ethynyl-1H-indole, differentiating between solid and solution state risks.
Figure 1: Operational decision tree for selecting PPE and engineering controls based on the physical state of the chemical.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12578894, 2-Ethynyl-1H-indole.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Gelest, Inc. Silanes as Protecting Groups for Terminal Alkynes (Reactivity Context).[1] Retrieved from [Link][1][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
